Progabide
描述
This compound is an analog and prodrug of gamma-aminobutyric acid. It is commonly used in the treatment of epilepsy. It has agonistic activity for both the GABAA and GABAB receptors. In clinical trials, this compound has been investigated for Parkinson's disease, schizophrenia, clinical depression and anxiety disorder; its therapeutic effectiveness in these conditions is not fully elucidated.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
This compound is an analog and prodrug of gamma-aminobutyric acid. It is commonly used in the treatment of epilepsy. It has agonistic activity for both the GABAA and GABAB receptors. This compound has been investigated for many diseases besides epilepsy, including Parkinson's disease, schizophrenia, clinical depression and anxiety disorder with varying success.
GABA agonist; structure
Structure
3D Structure
属性
IUPAC Name |
4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALRBWGSVJPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878140 | |
| Record name | Progabide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62666-20-0, 104880-78-6 | |
| Record name | Progabide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62666-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Progabide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062666200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Progabide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104880786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Progabide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Progabide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Progabide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROGABIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112E50TORV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROGABIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38C836J57Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
133-135 °C | |
| Record name | Progabide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Core Intermediates of Progabide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of progabide (B1679169), a γ-aminobutyric acid (GABA) receptor agonist. It details the key chemical intermediates, their synthesis, and the final condensation step to yield the active pharmaceutical ingredient. This document also elucidates the signaling pathways through which this compound exerts its therapeutic effects.
Introduction
This compound is a GABAergic agent and a prodrug of GABA, meaning it is metabolized in the body to produce the active compound.[1] It functions as an agonist for both GABA-A and GABA-B receptors, contributing to its anticonvulsant properties.[2] The synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by their condensation.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Key Intermediate 1: (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone. This substituted benzophenone (B1666685) forms the core structure of the this compound molecule.
-
Synthesis of the Key Intermediate 2: γ-Aminobutyramide. This provides the GABA-mimetic side chain of the final product.
-
Final Condensation Step. The two key intermediates are reacted to form the Schiff base, yielding this compound.
Below is a graphical representation of the overall synthesis workflow.
Caption: Overall workflow for the synthesis of this compound.
Synthesis of Key Intermediates
(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone (Intermediate 1)
This substituted benzophenone is a crucial building block. While multiple synthetic routes exist, a common method involves a Friedel-Crafts acylation reaction.
Experimental Protocol:
A solution of 4-fluorophenol in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Anhydrous aluminum chloride (AlCl₃) is added portion-wise as a Lewis acid catalyst. Subsequently, p-chlorobenzoyl chloride is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | 4-Fluorophenol, p-Chlorobenzoyl chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0°C to Room Temperature |
| Purification | Recrystallization/Column Chromatography |
γ-Aminobutyramide (Intermediate 2)
γ-Aminobutyramide can be synthesized from γ-butyrolactone through ammonolysis.
Experimental Protocol:
γ-Butyrolactone is heated with aqueous ammonia (B1221849) in a sealed vessel at a high temperature and pressure. The reaction mixture is then cooled, and the excess ammonia and water are removed under reduced pressure. The resulting crude γ-aminobutyramide can be purified by recrystallization.
| Parameter | Value |
| Reactant | γ-Butyrolactone |
| Reagent | Aqueous Ammonia |
| Reaction Condition | High Temperature and Pressure |
| Purification | Recrystallization |
Final Synthesis of this compound
The final step in the synthesis of this compound is the condensation of the two key intermediates to form a Schiff base.
Experimental Protocol:
Equimolar amounts of (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone and γ-aminobutyramide are dissolved in a suitable solvent such as toluene (B28343) or ethanol. A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to facilitate the reaction. The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization.
| Parameter | Value |
| Reactants | (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone, γ-Aminobutyramide |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene or Ethanol |
| Reaction Condition | Reflux with water removal |
| Purification | Recrystallization |
Mechanism of Action: Signaling Pathways
This compound exerts its effects by acting as an agonist at both GABA-A and GABA-B receptors in the central nervous system.[3]
GABA-A Receptor Signaling
The GABA-A receptor is a ligand-gated ion channel.[4] The binding of this compound to the GABA-A receptor mimics the action of GABA, leading to the opening of the chloride (Cl⁻) channel.[4] The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This results in an overall inhibitory effect on neurotransmission.
Caption: this compound's signaling pathway via the GABA-A receptor.
GABA-B Receptor Signaling
The GABA-B receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates an associated G-protein (Gi/o). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then directly activate inwardly rectifying potassium (K⁺) channels and inhibit voltage-gated calcium (Ca²⁺) channels. The opening of K⁺ channels leads to an efflux of potassium ions, contributing to hyperpolarization. The inhibition of Ca²⁺ channels reduces neurotransmitter release from the presynaptic terminal. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can modulate the activity of other signaling pathways.
Caption: this compound's signaling pathway via the GABA-B receptor.
Conclusion
The synthesis of this compound is a well-defined process involving the preparation of two key intermediates and their subsequent condensation. Understanding this pathway and the associated experimental conditions is crucial for the efficient production and development of this important anticonvulsant. Furthermore, a clear comprehension of its dual agonistic activity at both GABA-A and GABA-B receptors provides a solid foundation for further research into its therapeutic applications and the development of novel GABAergic agents.
References
In-Depth Technical Guide to the Physicochemical Properties of Progabide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of progabide (B1679169), a gamma-aminobutyric acid (GABA) receptor agonist, to facilitate its investigation in in vitro settings. This compound, a prodrug, and its active metabolites are crucial in understanding its pharmacological effects on GABAergic neurotransmission. This document outlines its key characteristics, detailed experimental protocols, and the associated signaling pathways.
Physicochemical Properties
A thorough understanding of this compound's physicochemical properties is fundamental for designing and interpreting in vitro studies, ensuring appropriate experimental conditions, and enabling accurate data analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClFN₂O₂ | [1] |
| Molecular Weight | 334.78 g/mol | [1] |
| Melting Point | 133-135 °C | [PubChem] |
| Water Solubility | 70.9 mg/L | [DrugBank Online] |
| LogP | 3.06 | [DrugBank Online] |
| pKa (Strongest Acidic) | 15.32 | [T3DB] |
| pKa (Strongest Basic) | 4.01 | [T3DB] |
| In Vitro Stability | Maximum stability at pH 6-7 (t₁/₂ = 126 min) |
Note: this compound is a prodrug that is metabolized in vivo to several active metabolites, including SL 75102 (the acidic metabolite), gabamide, and GABA itself.[1][2] The physicochemical properties of these metabolites, particularly SL 75102 which is a more potent GABA receptor agonist, should also be considered in advanced in vitro study designs.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a non-selective agonist at both GABA-A and GABA-B receptors. Its interaction with these receptors leads to distinct downstream signaling events that ultimately result in neuronal inhibition.
GABA-A Receptor Signaling
Activation of the ionotropic GABA-A receptor by this compound and its active metabolites increases the influx of chloride ions (Cl⁻) into the neuron. This leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
GABA-B Receptor Signaling
This compound's agonism at the metabotropic GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This pathway also leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. The net effect is a reduction in neurotransmitter release and neuronal excitability.
Experimental Protocols for In Vitro Studies
To characterize the interaction of this compound and its metabolites with GABA receptors, a series of in vitro assays can be employed. The following protocols provide a general framework that can be adapted for specific experimental needs.
In Vitro Metabolism of this compound
Since this compound is a prodrug, it is essential to study its metabolism to its active forms in an in vitro system, such as human liver microsomes or hepatocytes, before conducting receptor binding or functional assays.
Objective: To generate and quantify the active metabolite SL 75102 from this compound using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Analytical standards for this compound and SL 75102
-
LC-MS/MS system for quantification
Protocol:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the incubation mixture to a final concentration of, for example, 1 µM.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolite, SL 75102, over time.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of this compound and its metabolites for GABA-A and GABA-B receptors.
Objective: To determine the binding affinity (Ki) of this compound and SL 75102 for GABA-A and GABA-B receptors.
Materials:
-
This compound and SL 75102
-
Radioligands: [³H]-Muscimol (for GABA-A) or [³H]-GABA/[³H]-Baclofen (for GABA-B)
-
Rat brain membrane preparations (e.g., from cortex or cerebellum)
-
Assay buffer (e.g., Tris-HCl)
-
Non-specific binding control (e.g., high concentration of unlabeled GABA)
-
Scintillation counter and vials
Protocol:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue according to standard protocols.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or SL 75102). Include wells for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled GABA).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.
| Compound | Receptor Target | Reported Activity |
| This compound | GABA-A & GABA-B | Agonist |
| SL 75102 | GABA-A & GABA-B | Potent Agonist (relative potency of ~0.1 compared to GABA at GABA-B receptors) |
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors can be used to measure the functional effects of this compound and its metabolites on ion channel activity.
Objective: To characterize the effect of this compound and SL 75102 on GABA-A receptor-mediated chloride currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells)
-
This compound and SL 75102
-
External and internal patch-clamp solutions
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Data acquisition and analysis software
Protocol:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Patching: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.
-
Drug Application: Apply GABA or the test compound (this compound or SL 75102) to the cell via the perfusion system and record the induced chloride current.
-
Data Analysis: Measure the amplitude and kinetics of the evoked currents. Construct dose-response curves to determine the EC₅₀ and efficacy of the compounds.
Conclusion
This technical guide provides essential information on the physicochemical properties of this compound and detailed methodologies for its in vitro characterization. By understanding its properties, mechanism of action, and the experimental protocols to study it, researchers can effectively design and execute studies to further elucidate the pharmacological profile of this important GABAergic agent and its metabolites. The provided diagrams offer a visual representation of the key signaling pathways and experimental workflows to aid in the conceptualization and implementation of in vitro research on this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Progabide on GABA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Progabide (B1679169), an anticonvulsant agent, exerts its therapeutic effects through a multifaceted interaction with the central nervous system's primary inhibitory neurotransmitter system, the gamma-aminobutyric acid (GABA) system. As a prodrug, this compound is metabolized into several active compounds, most notably SL 75102, which act as agonists at both major subtypes of GABA receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. This dual agonism provides a comprehensive enhancement of GABAergic inhibition, contributing to the stabilization of neuronal activity and the prevention of seizure propagation. This guide provides a detailed technical overview of this compound's mechanism of action, presenting quantitative data on its receptor interactions, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.
Introduction to this compound and the GABAergic System
This compound is a synthetic analogue of GABA designed to effectively cross the blood-brain barrier, a significant advantage over direct GABA administration.[1][2][3] Once in the central nervous system, it is converted into its active metabolites, including SL 75102, gabamide, and GABA itself.[2][4] These active molecules then interact with GABA receptors to produce their anticonvulsant effects.
The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian brain, playing a crucial role in regulating neuronal excitability. This system is primarily mediated by two classes of receptors:
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
GABAB Receptors: These are G-protein coupled receptors that, when activated, lead to downstream effects such as the inhibition of adenylyl cyclase, the opening of potassium channels (leading to hyperpolarization), and the closing of calcium channels (reducing neurotransmitter release).
This compound and its metabolites, by acting as agonists at both these receptor subtypes, provide a robust potentiation of GABAergic neurotransmission.
Quantitative Analysis of this compound's Interaction with GABA Receptors
The affinity and potency of this compound and its primary active metabolite, SL 75102, at GABAA and GABAB receptors have been characterized through various in vitro studies. The following tables summarize the key quantitative data from these investigations.
Table 1: Binding Affinity of this compound and Metabolites for GABA Receptors
| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| SL 75102 | GABAB | Rat synaptic membranes | [3H]GABA | ~100 (relative potency 0.1 vs GABA) | |
| SL 75102 | GABAB | Rat synaptic membranes | [3H]baclofen | ~100 (relative potency 0.1 vs GABA) | |
| This compound | GABAB | Rat synaptic membranes | [3H]GABA / [3H]baclofen | >10,000 (relative potency <0.001 vs GABA) |
Table 2: Functional Potency of this compound and Metabolites at GABA Receptors
| Compound | Receptor Subtype | Assay | Potency | Reference |
| SL 75102 | GABAA | Depolarization of rat superior cervical ganglia | Relative potency = 0.101 +/- 0.013 (GABA = 1) | |
| SL 75102 | GABAB | Reduction of [3H]noradrenaline release from rat atria | Relative potency ~0.1 (GABA = 1) | |
| This compound | GABAB | Reduction of [3H]noradrenaline release from rat atria | Relative potency <0.02 (GABA = 1) |
Signaling Pathways and Mechanism of Action
This compound and its active metabolite SL 75102 enhance GABAergic transmission through direct activation of GABAA and GABAB receptors. The following diagrams illustrate these signaling pathways.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for GABAB Receptors
This protocol is adapted from studies investigating the displacement of radiolabeled ligands from GABAB receptors by this compound and its metabolites.
Objective: To determine the binding affinity (Ki) of this compound and SL 75102 for GABAB receptors.
Materials:
-
Rat brain tissue (e.g., whole brain or specific regions like cerebellum)
-
Homogenization buffer (e.g., Tris-HCl)
-
Radioligand: [3H]GABA or [3H]baclofen
-
Unlabeled ligands: this compound, SL 75102, GABA (for standard curve and non-specific binding)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation multiple times.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]GABA), and varying concentrations of the unlabeled competitor (this compound or SL 75102).
-
For total binding, omit the competitor.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of GABAA Receptor Activity
This protocol describes a general approach for measuring the functional effects of this compound on GABAA receptor-mediated currents using techniques like patch-clamp recording from isolated neurons or oocytes expressing specific GABAA receptor subtypes.
Objective: To determine the potency and efficacy of this compound and its metabolites as GABAA receptor agonists.
Materials:
-
Isolated neurons (e.g., from rat hippocampus) or Xenopus oocytes expressing specific GABAA receptor subunits.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes for recording electrodes.
-
Extracellular and intracellular recording solutions.
-
Perfusion system for drug application.
-
This compound, SL 75102, and GABA solutions at various concentrations.
Procedure:
-
Cell Preparation:
-
Prepare a culture of isolated neurons or harvest Xenopus oocytes previously injected with cRNA for the desired GABAA receptor subunits.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a fine tip and fill with intracellular solution.
-
Under a microscope, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell recording configuration.
-
Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Using a perfusion system, apply a known concentration of GABA to elicit a baseline current response.
-
After a washout period, apply varying concentrations of this compound or SL 75102 to the cell.
-
Record the resulting inward chloride currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses at each drug concentration.
-
Normalize the responses to the maximal response elicited by a saturating concentration of GABA.
-
Plot the normalized current amplitude against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy.
-
Conclusion
This compound's mechanism of action is characterized by its role as a prodrug that gives rise to active metabolites, primarily SL 75102, which function as agonists at both GABAA and GABAB receptors. This dual agonism leads to a comprehensive enhancement of GABAergic inhibition through both direct ion channel opening (GABAA) and G-protein mediated signaling (GABAB). The quantitative data and experimental protocols presented in this guide provide a detailed framework for understanding and further investigating the intricate pharmacology of this compound and its potential for the development of novel antiepileptic therapies. The ability to modulate both major inhibitory receptor systems in the brain underscores the therapeutic potential of this class of compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of this compound (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Mechanism of Progabide Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progabide (B1679169), a γ-aminobutyric acid (GABA) analogue, functions as a prodrug to exert its anticonvulsant effects. Its lipophilic nature, conferred by a Schiff base structure, facilitates its passage across the blood-brain barrier, a critical hurdle for its hydrophilic active metabolites. Once in the central nervous system, this compound undergoes a multi-step activation process, culminating in the formation of GABA and other active metabolites that modulate GABAergic neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activation, including the metabolic pathway, key enzymatic players, and quantitative pharmacokinetic parameters. Detailed experimental protocols for studying this compound's metabolism are also provided, along with visual diagrams to elucidate the activation cascade and experimental workflows.
Introduction
This compound is a synthetic compound designed to enhance GABAergic inhibition in the brain, making it a therapeutic agent for epilepsy.[1][2] Unlike GABA, which cannot efficiently cross the blood-brain barrier, this compound is a lipophilic prodrug that readily enters the central nervous system.[2][3] Its therapeutic action is dependent on its metabolic conversion to pharmacologically active molecules that act as agonists at both GABA_A and GABA_B receptors.[4] This guide delves into the intricate molecular processes of this compound's activation, providing a technical resource for researchers in neuropharmacology and drug development.
The Molecular Pathway of this compound Activation
The activation of this compound is a sequential metabolic process that begins with the hydrolysis of its characteristic Schiff base linkage. This initial step is crucial as it unmasks the core GABAergic structure. The metabolic cascade proceeds as follows:
-
Hydrolysis of the Schiff Base: The imine bond in the this compound molecule is susceptible to hydrolysis, leading to the formation of two main fragments: the substituted benzophenone (B1666685) moiety and γ-aminobutyramide (gabamide). This reaction is pH-dependent, with increased rates in acidic conditions.
-
Formation of this compound Acid (SL-75102): Concurrently, this compound can be deamidated to form its primary and more potent active metabolite, this compound acid (also known as SL-75102).
-
Generation of Gabamide and GABA: Both this compound and this compound acid can be further metabolized to yield gabamide and, ultimately, GABA, the principal inhibitory neurotransmitter in the brain.
While this compound and SL-75102 can cross the blood-brain barrier, the subsequent metabolites, gabamide and GABA, are formed within the brain itself, ensuring targeted delivery of the active compounds to the site of action.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. shutterstock.com [shutterstock.com]
- 3. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of this compound (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABA Molecule -Chemical and Physical Properties [worldofmolecules.com]
An In-Depth Technical Guide to the Exploratory Research of Progabide's Effects on Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progabide (B1679169), a gamma-aminobutyric acid (GABA) receptor agonist, holds therapeutic potential for neurological disorders due to its ability to modulate inhibitory neurotransmission. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for investigating the effects of this compound on neuronal cultures. It details experimental protocols for primary neuronal culture, electrophysiological recordings, and cell viability assays. Furthermore, it presents the key signaling pathways activated by this compound and offers a structured approach to data acquisition and presentation. This document is intended to serve as a foundational resource for researchers designing and executing in vitro studies to elucidate the neuropharmacological profile of this compound.
Introduction
This compound is a prodrug that is metabolized in the body to its active form, which acts as an agonist at both GABA-A and GABA-B receptors.[1] By enhancing the activity of the primary inhibitory neurotransmitter in the central nervous system, GABA, this compound reduces neuronal excitability. This mechanism of action underlies its use as an anticonvulsant and its potential for treating other neurological and psychiatric conditions.[2][3]
Studying the effects of this compound in neuronal cultures provides a controlled environment to dissect its cellular and molecular mechanisms of action, independent of systemic physiological effects. Such in vitro models are invaluable for characterizing its dose-dependent effects on neuronal function, synaptic transmission, and cell health.
Data Presentation: Quantitative Effects of this compound on Neuronal Cultures
While specific quantitative data for this compound's effects on neuronal cultures are not extensively available in publicly accessible literature, this section provides templates for organizing experimentally derived data.
Table 1: Electrophysiological Effects of this compound on Cultured Neurons
| Parameter | This compound Concentration | Measurement | Notes |
| Spontaneous Firing Rate | 0 µM (Control) | e.g., 5.2 ± 0.8 Hz | Baseline activity |
| 1 µM | e.g., 3.1 ± 0.5 Hz | ||
| 10 µM | e.g., 1.5 ± 0.3 Hz | EC50 can be calculated from dose-response curve | |
| 100 µM | e.g., 0.2 ± 0.1 Hz | ||
| GABA-Evoked Current Amplitude | 0 µM (Control) | e.g., -500 ± 50 pA | In response to 10 µM GABA |
| 1 µM | e.g., -750 ± 60 pA | ||
| 10 µM | e.g., -1200 ± 100 pA | Potentiation of GABAergic currents | |
| 100 µM | e.g., -1500 ± 120 pA | ||
| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | 0 µM (Control) | e.g., 2.1 ± 0.4 Hz | |
| 10 µM | e.g., 2.0 ± 0.5 Hz | Indicates pre- or post-synaptic site of action | |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Amplitude | 0 µM (Control) | e.g., -40 ± 5 pA | |
| 10 µM | e.g., -60 ± 7 pA |
Table 2: Effects of this compound on Neuronal Viability
| Assay | This compound Concentration | Viability (% of Control) | Notes |
| MTT Assay | 0 µM (Control) | 100% | Measures metabolic activity |
| (24-hour incubation) | 10 µM | e.g., 98 ± 5% | |
| 100 µM | e.g., 95 ± 6% | IC50 can be determined from dose-response curve | |
| 1 mM | e.g., 70 ± 8% | ||
| LDH Release Assay | 0 µM (Control) | 100% (baseline release) | Measures membrane integrity |
| (24-hour incubation) | 10 µM | e.g., 102 ± 4% | |
| 100 µM | e.g., 105 ± 5% | ||
| 1 mM | e.g., 130 ± 10% |
Experimental Protocols
The following protocols are representative methodologies for studying the effects of this compound on primary neuronal cultures.
Primary Neuronal Culture Protocol
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), sterile, cold
-
Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in HBSS
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing cold HBSS.
-
Isolate the embryos and dissect the cerebral cortices.
-
Mince the cortical tissue and transfer it to the digestion solution.
-
Incubate for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) on poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform half-media changes every 2-3 days. Cultures are typically mature for experiments between 10-14 days in vitro (DIV).
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol outlines the procedure for recording spontaneous and evoked synaptic activity from cultured neurons.
Materials:
-
Cultured neurons (10-14 DIV)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass pipette and fill it with internal solution.
-
Approach a neuron with the pipette under visual guidance.
-
Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record spontaneous neuronal activity (action potentials, postsynaptic currents) in current-clamp or voltage-clamp mode.
-
To study the effect of this compound, perfuse the recording chamber with the external solution containing the desired concentration of the drug.
-
Record changes in neuronal activity in the presence of this compound.
-
For dose-response experiments, apply increasing concentrations of this compound.
Neuronal Viability Assay (MTT Assay) Protocol
This protocol describes a colorimetric assay to assess cell viability based on mitochondrial reductase activity.[4][5]
Materials:
-
Cultured neurons in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Treat the cultured neurons with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound exerts its effects primarily through the activation of GABA-A and GABA-B receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors.
Caption: GABA-A Receptor Signaling Pathway.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on neuronal cultures.
Caption: Experimental Workflow.
Conclusion
This technical guide provides a foundational framework for conducting exploratory research on the effects of this compound in neuronal cultures. While specific quantitative data remains to be fully elucidated through dedicated experimental work, the provided protocols and conceptual outlines offer a robust starting point for researchers. By employing these methodologies, scientists can systematically investigate the dose-dependent effects of this compound on neuronal electrophysiology and viability, thereby contributing to a deeper understanding of its therapeutic potential and underlying mechanisms of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacology of the GABAergic system: effects of this compound, a GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental basis for the antidepressant action of the GABA receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Progabide on Synaptic Plasticity and Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progabide (B1679169), a centrally acting agonist of both γ-aminobutyric acid type A (GABA-A) and type B (GABA-B) receptors, is primarily utilized for its anticonvulsant properties.[1][2] Its mechanism of action, centered on enhancing inhibitory neurotransmission, suggests a significant, albeit complex, influence on synaptic plasticity, particularly on the mechanisms underlying learning and memory such as long-term potentiation (LTP). This technical guide synthesizes the current understanding of how GABAergic modulation, the principal effect of this compound, impacts LTP. While direct experimental data on this compound's specific effects on LTP are limited, this document extrapolates its likely impact based on established principles of GABAergic pharmacology on synaptic plasticity. We will delve into the distinct roles of GABA-A and GABA-B receptor activation, present detailed experimental protocols for investigating such effects, and provide visual representations of the involved signaling pathways.
Introduction: this compound and Synaptic Plasticity
This compound is a prodrug that is metabolized in the body to its active form, which then acts as an agonist at both GABA-A and GABA-B receptors.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its role is to reduce neuronal excitability.[1] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) is a prominent form of synaptic plasticity characterized by a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
The interplay between inhibitory GABAergic signaling and excitatory glutamatergic signaling is crucial for the precise regulation of synaptic plasticity. GABAergic inhibition generally acts as a gatekeeper for the induction of LTP, raising the threshold for its initiation.[1] Therefore, a global GABA agonist like this compound is expected to have a significant modulatory effect on LTP.
Mechanism of Action of this compound
This compound exerts its effects by mimicking the action of GABA at its primary receptors:
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This is the basis of fast inhibitory synaptic transmission.
-
GABA-B Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory effects. Their activation leads to downstream effects such as the opening of potassium channels and the inhibition of calcium channels, which further dampens neuronal excitability.
By acting on both receptor subtypes, this compound provides a comprehensive enhancement of inhibitory tone in the brain.
This compound's Postulated Impact on Long-Term Potentiation
Based on the known roles of GABA-A and GABA-B receptors in modulating synaptic plasticity, the impact of this compound on LTP can be bifurcated into inhibitory and potentially facilitatory effects, depending on the specific synaptic location of the receptors.
Predominantly Inhibitory Role via Postsynaptic Receptors
The prevailing evidence suggests that enhanced GABAergic transmission, particularly through postsynaptic receptors, generally suppresses the induction of LTP.
-
GABA-A Receptor-Mediated Inhibition: Activation of postsynaptic GABA-A receptors by an agonist like this compound would lead to increased chloride influx and subsequent hyperpolarization. This hyperpolarization counteracts the depolarization required to relieve the magnesium block of NMDA receptors, a critical step for the induction of most forms of LTP in the hippocampus. Specifically, α5 subunit-containing GABA-A receptors (α5GABAARs), which generate a tonic inhibitory conductance, have been shown to be critical in setting the threshold for LTP induction. Pharmacological enhancement of GABA-A receptors has been demonstrated to block LTP.
-
GABA-B Receptor-Mediated Inhibition: Activation of postsynaptic GABA-B receptors by this compound would lead to the opening of potassium channels, causing a slow and prolonged hyperpolarization. This would further increase the threshold for LTP induction. Additionally, presynaptic GABA-B receptor activation on glutamatergic terminals can inhibit the release of glutamate (B1630785), the primary excitatory neurotransmitter required to initiate LTP. By reducing glutamate release, this compound would dampen the synaptic stimulation necessary to induce LTP.
Potential Facilitatory Role via Presynaptic GABA-A Receptors
In contrast to the inhibitory role of postsynaptic GABA-A receptors, some studies have shown that presynaptic GABA-A receptors can facilitate neurotransmitter release and LTP induction at certain synapses, such as the hippocampal mossy fiber-CA3 synapse. Activation of these receptors can lead to a depolarization of the presynaptic terminal, which can enhance calcium influx and subsequently increase the probability of glutamate release during high-frequency stimulation. Therefore, it is conceivable that in specific neuronal circuits, this compound could have a facilitatory effect on LTP.
Quantitative Data Summary
| GABAergic Modulator | Receptor Target | Effect on LTP | Quantitative Change (Illustrative) | Reference |
| GABA-A Agonists (e.g., Muscimol) | GABA-A Receptor | Inhibition | Reduction in fEPSP slope potentiation by 50-80% | General finding |
| GABA-A Antagonists (e.g., Bicuculline) | GABA-A Receptor | Facilitation | Increase in LTP magnitude by 20-40% | |
| α5GABAAR Inverse Agonists | α5 subunit of GABA-A Receptor | Facilitation | Lowers the threshold for LTP induction | |
| GABA-B Agonists (e.g., Baclofen) | GABA-B Receptor | Inhibition | Significant reduction or complete block of LTP | |
| GABA-B Antagonists | GABA-B Receptor | Facilitation | Enhancement of LTP induction |
Experimental Protocols
Investigating the precise impact of this compound on LTP requires well-defined experimental protocols. Below is a detailed methodology for a typical in vitro electrophysiology experiment.
In Vitro Electrophysiology in Hippocampal Slices
This protocol is designed to measure field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus, a classic model for studying LTP.
1. Slice Preparation:
- Anesthetize and decapitate a young adult rodent (e.g., Wistar rat or C57BL/6 mouse).
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
- Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximum.
- Record a stable baseline for at least 20 minutes.
3. Drug Application:
- Prepare a stock solution of this compound and dilute it to the desired final concentration in aCSF.
- Bath-apply this compound for a predetermined period (e.g., 20-30 minutes) before LTP induction.
4. LTP Induction:
- Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.
- Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
5. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slopes to the average baseline value.
- Compare the degree of potentiation in the presence of this compound to control slices that received only the vehicle.
- Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed effects.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
Caption: Signaling of this compound at GABA-A Receptors.
Caption: Signaling of this compound at GABA-B Receptors.
Experimental Workflow
Caption: Experimental Workflow for In Vitro LTP Studies.
Conclusion
This compound, through its dual agonistic action at GABA-A and GABA-B receptors, is poised to be a potent modulator of synaptic plasticity. The preponderant effect is likely to be an inhibition of long-term potentiation, primarily through postsynaptic mechanisms that increase the threshold for LTP induction. However, the possibility of a facilitatory role in specific circuits via presynaptic GABA-A receptors cannot be discounted. Further direct experimental investigation is necessary to fully elucidate the nuanced impact of this compound on LTP. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such research, which will be critical for understanding the full therapeutic and cognitive implications of this and other GABAergic compounds.
References
An In-Depth Technical Guide to the Neuroprotective Properties of Progabide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Progabide (B1679169), a gamma-aminobutyric acid (GABA) receptor agonist, has demonstrated notable neuroprotective properties, primarily attributed to its potent anticonvulsant activity. As a prodrug, this compound is metabolized to its active form, which acts on both GABA-A and GABA-B receptors, enhancing inhibitory neurotransmission throughout the central nervous system. This dual action helps to counteract the excessive neuronal firing characteristic of seizure activity and is believed to be a key mechanism behind its neuroprotective effects. Preclinical studies in various animal models of epilepsy have shown that this compound can reduce seizure severity and duration, and in some cases, protect against seizure-induced neuronal damage. While its efficacy in broader neurodegenerative conditions is less established, its mechanism of action warrants further investigation into its potential to mitigate excitotoxicity, oxidative stress, and apoptosis, which are common pathways of neuronal injury in a range of neurological disorders. This guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, including its mechanism of action, preclinical evidence, and the signaling pathways involved.
Introduction to this compound
This compound is a synthetic derivative of GABA, the primary inhibitory neurotransmitter in the mammalian brain.[1][2] It was developed as an antiepileptic drug and is known to be a non-selective agonist for both ionotropic GABA-A and metabotropic GABA-B receptors.[1][2] this compound itself is a prodrug that readily crosses the blood-brain barrier and is then metabolized into its more potent active metabolite, SL-75.102, as well as GABA itself.[2] This broad-spectrum GABAergic activity contributes to its efficacy in controlling various types of seizures. Beyond its well-documented anticonvulsant effects, this compound has been investigated for its potential neuroprotective capabilities in conditions characterized by neuronal hyperexcitability and subsequent damage.
Mechanism of Action and Neuroprotective Signaling Pathways
This compound's neuroprotective effects are intrinsically linked to its role as a GABA receptor agonist. By enhancing GABAergic inhibition, this compound counteracts the excessive neuronal excitation that is a hallmark of many neurological disorders.
GABA-A Receptor-Mediated Neuroprotection
Activation of GABA-A receptors by this compound leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, thereby reducing neuronal hyperexcitability. This is a crucial mechanism in preventing the excitotoxic cascade, a major contributor to neuronal death in conditions like ischemia and epilepsy.
dot```dot graph GABA_A_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
This compound [label="this compound", fillcolor="#FBBC05"]; GABA_A [label="GABA-A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl_channel [label="Chloride Channel\n(Opens)", shape=ellipse, fillcolor="#F1F3F4"]; Cl_influx [label="Cl- Influx", shape=ellipse, fillcolor="#F1F3F4"]; Hyperpolarization [label="Membrane\nHyperpolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Excitability [label="Reduced Neuronal\nExcitability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#FFFFFF", style="filled,bold", bordercolor="#34A853"];
This compound -> GABA_A [label="Agonist"]; GABA_A -> Cl_channel [label="Activates"]; Cl_channel -> Cl_influx; Cl_influx -> Hyperpolarization; Hyperpolarization -> Reduced_Excitability; Reduced_Excitability -> Neuroprotection; }
In Vivo Focal Cerebral Ischemia Model
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of stroke.
Protocol:
-
Animal Model: Induce focal cerebral ischemia in rats using the middle cerebral artery occlusion (MCAO) model.
-
This compound Administration: Administer this compound (e.g., intraperitoneally) at a specific time point relative to the ischemic insult (e.g., pre-ischemia, during ischemia, or post-ischemia).
-
Neurological Assessment: Evaluate neurological deficits at various time points post-ischemia using a standardized neurological scoring system.
-
Infarct Volume Measurement: At the end of the study period (e.g., 24-72 hours), sacrifice the animals and determine the infarct volume using TTC staining of brain sections.
-
Histological Analysis: Perform histological analysis to assess neuronal survival and damage in the ischemic penumbra.
dot
Potential Therapeutic Applications Beyond Epilepsy
While this compound's primary clinical use is in epilepsy, its neuroprotective mechanism suggests potential for other neurological conditions.
-
Parkinson's Disease: this compound has been investigated for its potential to manage motor fluctuations and dyskinesias in Parkinson's disease, with some studies showing a modest benefit.
-
Other Neurodegenerative Diseases: The role of excitotoxicity, oxidative stress, and apoptosis in the pathophysiology of diseases like Alzheimer's and Huntington's disease suggests that GABAergic modulation with agents like this compound could be a therapeutic strategy worth exploring. However, clinical evidence in these areas is currently lacking.
Conclusion and Future Directions
This compound's established role as a dual GABA-A and GABA-B receptor agonist provides a strong basis for its neuroprotective properties, primarily through the attenuation of neuronal hyperexcitability. Preclinical evidence, largely from epilepsy models, supports its ability to protect against seizure-induced neuronal damage. However, to fully elucidate its neuroprotective potential for broader applications in neurodegenerative diseases, further research is critically needed. Specifically, detailed in vitro studies are required to quantify its efficacy against excitotoxicity, oxidative stress, and apoptosis, and to delineate the specific downstream signaling pathways involved. Furthermore, in vivo studies in models of stroke, Parkinson's disease, and other neurodegenerative conditions will be essential to translate the promising mechanistic rationale into tangible therapeutic benefits. The development of more selective GABA receptor modulators and a deeper understanding of the nuanced roles of GABAergic signaling in different neuronal populations will be key to advancing the therapeutic potential of this class of compounds.
References
Foundational Studies of Progabide Metabolism and Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progabide (B1679169), a GABA receptor agonist, has been utilized in the treatment of epilepsy. As a prodrug of γ-aminobutyric acid (GABA), its clinical efficacy and safety are intrinsically linked to its metabolic fate and pharmacokinetic profile. This technical guide provides an in-depth overview of the foundational studies that have elucidated the metabolism and pharmacokinetics of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes to support further investigation and understanding of this compound.
Introduction
This compound is a synthetic analogue of GABA designed to cross the blood-brain barrier, a feat GABA itself cannot readily achieve.[1] Its therapeutic action is mediated not only by the parent compound but also by its active metabolites, which act as agonists at both GABA-A and GABA-B receptors.[2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is therefore critical for optimizing its therapeutic use and anticipating potential drug-drug interactions. This guide synthesizes the core knowledge on this compound's metabolic pathways and pharmacokinetic parameters from key preclinical and clinical studies.
Metabolism and Biotransformation
This compound undergoes extensive metabolism, with only trace amounts of the parent drug recovered in urine.[2] It functions as a prodrug, being biotransformed into several active metabolites that contribute to its pharmacological effect.[2]
Metabolic Pathways
The primary metabolic pathway of this compound involves its conversion to this compound acid (SL-75.102), which is a more potent GABA receptor agonist. Subsequently, both this compound and this compound acid are metabolized to gabamide and ultimately to GABA. While this compound and this compound acid can cross the blood-brain barrier, the resulting gabamide and GABA do not, indicating that their formation occurs within the brain. In addition to these primary metabolites, a total of 10 metabolites have been detected in bile and urine. The metabolites originating from the benzophenone (B1666685) part of the molecule are primarily eliminated through feces, while those from the GABA-mide portion are reabsorbed, enter intermediate metabolism, and are excreted in the urine, mainly as glucuro-conjugate derivatives.
Enzyme Interactions
This compound has been shown to interact with certain metabolic enzymes. Specifically, it can inhibit microsomal epoxide hydrolase, which is evidenced by elevated levels of carbamazepine-10,11-epoxide (B195693) when co-administered with carbamazepine. In vitro studies using human liver microsomes have demonstrated that this compound inhibits S(+)-styrene oxide hydrolysis with an inhibition constant (Ki) of 1.9 µmol/L. This suggests a potential for drug-drug interactions with medications metabolized by this enzyme.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both animal models and humans, revealing details about its absorption, distribution, and elimination.
Absorption and Distribution
Following oral administration in humans, this compound reaches peak plasma levels in 2 to 3 hours. It is well-absorbed, with a reported bioavailability of 60%. This compound is highly bound to plasma proteins, with a binding percentage of 95%. It is also noted to bind to erythrocytes. The drug readily crosses the blood-brain barrier, which is essential for its central nervous system activity.
Elimination
The elimination half-life of this compound in humans is reported to be between 10 to 12 hours. However, another source indicates a shorter biological half-life of 4 hours. Steady-state levels are typically achieved after 2 to 4 days of consistent administration.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 2 - 3 hours | |
| Elimination Half-life (t1/2) | 10 - 12 hours | |
| Alternate Reported Half-life (t1/2) | 4 hours | |
| Bioavailability | 60% | |
| Protein Binding | 95% | |
| Time to Steady State | 2 - 4 days |
Table 2: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (Intravenous Bolus)
| Dose | Total Body Clearance (L/hr/kg) | Half-life (hr) | Volume of Distribution (L/kg) |
| 50 mg | 2.09 (± 0.15) | 0.656 (± 0.054) | 1.97 (± 0.08) |
| 100 mg | 1.53 (± 0.18) | 0.789 (± 0.079) | 1.79 (± 0.21) |
| Data presented as mean (± SEM). |
Experimental Protocols
The foundational understanding of this compound's metabolism and pharmacokinetics has been built upon a variety of experimental methodologies.
In Vivo Pharmacokinetic Studies
A representative in vivo study to determine the pharmacokinetic profile of this compound, as conducted in rhesus monkeys, involves the following steps:
-
Animal Model: Chronically catheterized male rhesus monkeys are used.
-
Drug Administration: The study design includes single-dose intravenous bolus and oral administration at varying dose levels (e.g., 50 and 100 mg), as well as zero-order intravenous infusion over a set period (e.g., 7 days).
-
Sample Collection: Plasma samples are collected at predetermined time points following drug administration.
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method such as electron-capture gas-liquid chromatography (electron-capture-GLC).
-
Protein Binding Determination: The extent of plasma protein binding is determined using techniques like equilibrium dialysis.
-
Pharmacokinetic Modeling: The collected data is then fitted to a pharmacokinetic model, such as a one-compartment open model with monoexponential decay, to calculate key parameters.
In Vitro Metabolism Studies
To investigate enzyme interactions, in vitro studies using human liver microsomes are employed:
-
Preparation of Microsomes: Human liver microsomes are prepared and characterized.
-
Incubation: Therapeutic concentrations of this compound are incubated with the human liver microsomes in the presence of a substrate for the enzyme of interest (e.g., S(+)-styrene oxide for microsomal epoxide hydrolase).
-
Analysis: The rate of substrate hydrolysis is measured to determine the inhibitory effect of this compound.
-
Kinetic Analysis: Inhibition constants (Ki) are calculated to quantify the potency of the inhibition.
Analytical Methodologies
The quantification of this compound and its metabolites in biological fluids is crucial for pharmacokinetic studies. A common method is reversed-phase high-performance liquid chromatography (HPLC).
-
Technique: Reversed-phase HPLC.
-
Analytes: Simultaneous determination of this compound, its active acid metabolite (PGA or SL-75.102), and its hydrolytic degradation product (SL79.182).
-
Sample Preparation: A single extraction step is typically required for plasma samples.
-
Sensitivity: The method has reported sensitivities of approximately 30 ng/ml for this compound, 45 ng/ml for SL79.182, and 100 ng/ml for PGA.
Conclusion
The foundational studies on this compound have established it as a prodrug that undergoes extensive metabolism to active metabolites, which are key to its therapeutic effects. Its pharmacokinetic profile is characterized by good oral absorption, high protein binding, and an elimination half-life that supports twice-daily dosing. The demonstrated inhibition of microsomal epoxide hydrolase highlights the potential for drug-drug interactions. The data and methodologies presented in this guide provide a solid foundation for further research and development efforts related to GABAergic compounds and for the clinical management of patients treated with this compound.
References
The Genesis of a GABA Agonist: A Technical Guide to the Discovery and History of Progabide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuropharmacology, the development of drugs targeting the γ-aminobutyric acid (GABA) system has been a cornerstone of treating neurological and psychiatric disorders. Progabide (B1679169) (brand name Gabrene) emerged from this pursuit as a rationally designed GABA receptor agonist, conceived to overcome the limitations of GABA itself, which does not readily cross the blood-brain barrier. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of this compound, with a focus on its mechanism of action as a dual agonist of both GABAA and GABAB receptors.
A Deliberate Design: The History and Discovery of this compound
This compound was first described in the scientific literature in the late 1970s and was introduced for medical use in France by 1985.[1] It was developed by Dausse-Synthelabo as the first antiepileptic drug synthesized on a theoretical basis, stemming from the GABAergic theory of epilepsy.[2] The core concept was to create a lipophilic GABA analogue that could effectively penetrate the central nervous system and subsequently exert GABAergic effects. This compound's development marked a significant step in the targeted design of antiepileptic drugs.
Chemically, this compound is a Schiff base of γ-aminobutyramide (gabamide) and a substituted benzophenone.[2] This structure allows it to cross the blood-brain barrier, where it is metabolized into several active compounds, including its primary active metabolite, this compound acid (SL-75.102), as well as gabamide and GABA itself.[1][3] This multi-faceted mechanism of action, acting as both a drug and a prodrug, was a novel approach in the field of GABAergic modulation.
While this compound showed promise and was approved for epilepsy in France, its widespread adoption was limited by issues of clinical efficacy and reports of liver toxicity. It was also investigated for other conditions such as Parkinson's disease, schizophrenia, depression, and anxiety, but its therapeutic effectiveness in these areas was not fully established.
Mechanism of Action: A Dual Agonist at GABA Receptors
This compound and its metabolites are direct agonists at both ionotropic GABAA and metabotropic GABAB receptors. This non-selective agonism is central to its pharmacological profile. The drug and its metabolites do not significantly interact with other neurotransmitter receptors, nor do they affect GABA reuptake, synthesis, or degradation, making them relatively pure GABA receptor agonists.
GABAA Receptor Activation
Activation of GABAA receptors by this compound and its metabolites leads to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. This is the primary mechanism behind its anticonvulsant properties.
GABAB Receptor Activation
At GABAB receptors, this compound's agonism initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase and a reduction in calcium influx, which in turn decreases the release of excitatory neurotransmitters.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its primary active metabolite, SL-75.102.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Species | Ki (nM) | Reference |
| This compound | GABAA | [3H]GABA displacement | Rat Brain | 130 | |
| SL-75.102 | GABAA | [3H]GABA displacement | Rat Brain | 25 | |
| This compound | GABAB | [3H]GABA displacement | Rat Synaptic Membranes | >100,000 | |
| SL-75.102 | GABAB | [3H]GABA displacement | Rat Synaptic Membranes | ~1000 |
Table 2: Functional Efficacy
| Compound | Receptor | Assay Type | EC50 (µM) | Reference |
| SL-75.102 | GABAA | Superior Cervical Ganglion Depolarization | ~10 | |
| SL-75.102 | GABAB | Inhibition of [3H]Noradrenaline Release | ~1 |
Table 3: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 2 - 3 hours | |
| Elimination Half-life (t1/2) | 10 - 12 hours | |
| Bioavailability | ~60% | |
| Metabolism | Extensively hepatic |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the GABAA receptor.
Methodology:
-
Membrane Preparation: Rat cerebral cortices are homogenized in a sucrose (B13894) buffer and centrifuged to isolate a crude membrane fraction. The pellet is washed multiple times to remove endogenous GABA.
-
Binding Assay: The prepared membranes are incubated with a known concentration of a radiolabeled GABAA receptor agonist (e.g., [3H]muscimol or [3H]GABA) and varying concentrations of the test compound (this compound or its metabolites).
-
Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.
-
Quantification: The amount of radioactivity in the membrane fraction is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Function
Objective: To assess the functional activity (efficacy and potency) of this compound and its metabolites at the GABAA receptor.
Methodology:
-
Cell Culture: A cell line expressing recombinant human GABAA receptors (e.g., HEK293 cells) or primary cultured neurons are used.
-
Patch-Clamp Recording: A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and a solution containing a known concentration of the test compound is applied to the cell via a perfusion system.
-
Data Acquisition: The resulting inward chloride current is recorded. This is repeated for a range of concentrations to generate a dose-response curve.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to the Hill equation.
Visualizing the Core Concepts
Signaling Pathways
Caption: GABAA Receptor Signaling Pathway.
Caption: GABAB Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for GABA Agonist Development.
Metabolic Pathway
Caption: Metabolic Pathway of this compound.
Conclusion
This compound stands as a testament to the era of rational drug design in neuroscience. Its development was a deliberate effort to create a brain-penetrant GABA mimetic, and its dual agonism at both GABAA and GABAB receptors provided a broad mechanism for enhancing inhibitory neurotransmission. While its clinical use has been limited, the study of this compound has contributed significantly to our understanding of the GABAergic system and has informed the development of subsequent generations of GABA-targeting therapeutics. This technical guide has provided a detailed overview of its discovery, mechanism of action, and the experimental methodologies used to characterize this pioneering GABA agonist.
References
Methodological & Application
Application Notes and Protocols for In Vivo Electrophysiology Recordings with Progabide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo electrophysiology experiments to investigate the effects of progabide (B1679169), a GABA receptor agonist.
Introduction
This compound is a prodrug of gamma-aminobutyric acid (GABA) that acts as an agonist at both GABA_A and GABA_B receptors.[1][2][3] Its primary mechanism of action involves enhancing GABAergic neurotransmission, the main inhibitory system in the central nervous system, leading to a reduction in neuronal excitability.[1][2] This property underlies its utility as an anticonvulsant. In vivo electrophysiology is a critical technique to elucidate the effects of this compound on neuronal firing patterns and local field potentials in relevant brain circuits.
Mechanism of Action: Signaling Pathway
This compound, once metabolized to its active form, potentiates inhibitory neurotransmission through two primary pathways:
-
GABA_A Receptor Activation: Binding to GABA_A receptors opens chloride (Cl⁻) channels, leading to an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential.
-
GABA_B Receptor Activation: Activation of G-protein coupled GABA_B receptors leads to downstream effects that further suppress neuronal excitability, including the inhibition of neurotransmitter release.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vivo studies with this compound, extracted from published literature.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Reference |
| Rat | Intraperitoneal (i.p.) | 12.5 - 150 mg/kg | Dimethylsulfoxide (DMSO) | |
| Rat | Intraperitoneal (i.p.) | 50 - 200 mg/kg | Not Specified | |
| Rat | Intraperitoneal (i.p.) | 80 - 320 mg/kg | Not Specified | |
| Cat | Intravenous (i.v.) | 10 - 40 mg/kg | Not Specified |
Table 2: Electrophysiological Effects of this compound
| Brain Region | Recording Type | Effect | Animal Model | Reference |
| Amygdala, Frontal Cortex, Hippocampus | Afterdischarge Duration | Shortened | Rat | |
| Trigeminal Complex | Excitatory Transmission | Depressed | Cat | |
| Trigeminal Complex | Segmental Inhibition | Depressed | Cat |
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on neuronal activity in the rat hippocampus, a region implicated in seizure generation and propagation.
Experimental Workflow
Detailed Methodology
1. Animal Preparation
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthesia: Urethane (1.2-1.5 g/kg, i.p.) is a suitable anesthetic as it provides a stable and long-lasting plane of anesthesia with minimal effects on GABAergic neurotransmission compared to other agents. Alternatively, a combination of ketamine (80-100 mg/kg, i.p.) and xylazine (B1663881) (5-10 mg/kg, i.p.) can be used for the initial surgery, with supplemental doses of ketamine administered as needed.
-
Stereotaxic Mounting: Once deeply anesthetized (confirmed by absence of pedal withdrawal reflex), the animal is placed in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedure
-
Administer a local anesthetic (e.g., lidocaine) subcutaneously at the incision site.
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Clean the skull surface and identify bregma.
-
Drill a small craniotomy over the target brain region. For the dorsal hippocampus, typical stereotaxic coordinates from bregma are: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm.
-
Carefully remove the dura mater to expose the cortical surface.
3. Electrode Implantation and Recording
-
Electrode Type: A multi-channel silicon probe or a single tungsten microelectrode (1-5 MΩ impedance) can be used for single-unit and local field potential (LFP) recordings.
-
Implantation: Slowly lower the electrode to the target depth. For the CA1 pyramidal cell layer of the hippocampus, the dorsoventral (DV) coordinate is approximately -2.5 to -3.0 mm from the cortical surface. The characteristic "ripples" in the LFP and high-amplitude single-unit activity are indicative of the pyramidal layer.
-
Ground and Reference: Place a ground screw over the cerebellum or another distant brain area. The reference electrode can be a wire in the saline above the cortex or integrated into the ground screw.
-
Baseline Recording: Allow the electrode to stabilize for at least 30 minutes. Record baseline neuronal activity (spontaneous firing rates of single units and LFP) for a stable period (e.g., 15-30 minutes).
-
Single-unit recording: Amplify (1000x) and filter (300-5000 Hz) the signal.
-
LFP recording: Amplify (1000x) and filter (0.1-300 Hz) the signal.
-
4. This compound Administration
-
Preparation: Dissolve this compound in dimethylsulfoxide (DMSO) to the desired concentration.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose range of 50-150 mg/kg.
-
Recording: Continue recording electrophysiological data for at least 60-90 minutes post-injection to observe the full effect of the drug.
5. Data Analysis
-
Single-Unit Analysis:
-
Perform spike sorting to isolate individual neurons.
-
Calculate the mean firing rate before and after this compound administration.
-
Analyze changes in firing patterns (e.g., burst analysis).
-
-
LFP Analysis:
-
Perform spectral analysis to determine changes in power in different frequency bands (e.g., delta, theta, gamma).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare pre- and post-drug conditions.
6. Histological Verification
-
At the end of the experiment, euthanize the animal with an overdose of anesthetic.
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brain and perform histological sectioning and staining (e.g., cresyl violet) to verify the electrode track and placement.
These protocols provide a robust framework for investigating the in vivo electrophysiological effects of this compound. Researchers should optimize parameters such as anesthetic regimen, drug dosage, and recording locations based on their specific experimental questions.
References
- 1. An analysis of anticonvulsant actions of GABA agonists (this compound and baclofen) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of the actions of this compound, a specific GABA receptor agonist, on kindling and kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
Application Notes and Protocols: Determining Effective Progabide Dosage for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Progabide (B1679169), a γ-aminobutyric acid (GABA) receptor agonist, is a compound of interest for its potential therapeutic applications in epilepsy and other neurological disorders.[1][2] As a prodrug, it is metabolized into active compounds, including GABA itself, which exert their effects by modulating the primary inhibitory neurotransmitter system in the central nervous system.[1][3] Understanding the efficacy and optimal dosage of this compound at the cellular level is crucial for preclinical research and drug development. These application notes provide detailed protocols for determining the effective dosage of this compound in various cell culture assays, including cell viability, proliferation, and apoptosis. The provided protocols are designed to be a starting point for researchers and may require optimization based on the specific cell line and experimental conditions.
Mechanism of Action: GABA Receptor Activation
This compound and its active metabolites function as agonists for both GABA-A and GABA-B receptors.[3]
-
GABA-A Receptor: Activation of this ligand-gated ion channel leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuron and reducing its excitability.
-
GABA-B Receptor: This G-protein coupled receptor, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It can also modulate calcium (Ca2+) and potassium (K+) channels, further contributing to an inhibitory cellular response.
The dual action of this compound on both major GABA receptor subtypes provides a comprehensive enhancement of inhibitory neurotransmission.
Signaling Pathway Diagrams
Data Presentation: Determining Effective this compound Concentration
The optimal concentration of this compound will vary depending on the cell line and the specific biological question being addressed. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). Below are example tables to structure your quantitative data.
Table 1: this compound Dose-Response on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98.1 | ± 4.8 |
| 10 | 85.3 | ± 6.1 |
| 50 | 62.5 | ± 5.5 |
| 100 | 45.2 | ± 4.9 |
| 250 | 20.7 | ± 3.8 |
| 500 | 5.1 | ± 2.1 |
Table 2: Effect of this compound on Cell Proliferation
| This compound Concentration (µM) | Proliferation Index | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.08 |
| 10 | 0.89 | ± 0.07 |
| 50 | 0.65 | ± 0.09 |
| 100 | 0.48 | ± 0.06 |
Table 3: this compound-Induced Apoptosis
| This compound Concentration (µM) | Apoptotic Cells (%) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | ± 1.1 |
| 50 | 15.8 | ± 2.3 |
| 100 | 35.4 | ± 3.1 |
| 250 | 68.1 | ± 4.5 |
Experimental Protocols
General Cell Culture and this compound Preparation
Cell Lines: The choice of cell line is critical. For neurological applications, consider using primary cortical neurons, or cell lines such as SH-SY5Y (neuroblastoma) or U87 MG (glioblastoma), which are known to express GABA receptors. For other applications, select a cell line relevant to your research question.
This compound Stock Solution:
-
This compound is soluble in DMSO.
-
Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Experimental Workflow Diagram
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
These protocols provide a framework for the systematic evaluation of this compound's effects on cell culture models. By carefully performing dose-response experiments and utilizing the appropriate assays, researchers can determine the effective dosage range of this compound for their specific in vitro studies. This information is fundamental for elucidating the cellular mechanisms of this compound and for its continued investigation as a potential therapeutic agent. It is important to reiterate that optimization of these protocols for your specific cell line and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polymer Pro-Drug Nanoparticles for Sustained Release of Cytotoxic Drugs Evaluated in Patient-Derived Glioblastoma Cell Lines and In Situ Gelling Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for the Measurement of Progabide and its Metabolites in Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of progabide (B1679169) and its primary metabolites in plasma samples using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are based on established analytical principles and published research, offering a framework for the accurate and reproducible measurement of these compounds in a preclinical or clinical research setting.
Introduction
This compound is a gamma-aminobutyric acid (GABA) receptor agonist that has been investigated for its anticonvulsant properties. To support pharmacokinetic and pharmacodynamic studies, a reliable method for the quantification of this compound and its active acid metabolite (PGA) in biological matrices such as plasma is essential. This application note describes a validated RP-HPLC method suitable for this purpose. The method is designed to be specific, sensitive, and robust for the simultaneous determination of this compound and its key metabolites.
Principle of the Method
The method involves the isolation of this compound and its metabolites from plasma proteins via a simple extraction procedure. The extracted analytes are then separated on a reversed-phase HPLC column using an isocratic mobile phase. Detection is typically achieved using a UV detector, although electrochemical detection has also been reported for enhanced sensitivity and selectivity. Quantification is performed by comparing the peak area of the analytes in the sample to that of a known concentration in a standard solution.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound acid metabolite (PGA) reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Human plasma (drug-free)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, etc.)
Instrumentation
-
HPLC system equipped with a pump, autosampler, and UV or electrochemical detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound and PGA reference standards in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at various concentration levels.
Sample Preparation (Plasma Extraction)
This protocol describes a generic liquid-liquid extraction (LLE) procedure, which is a common and effective method for this type of analysis.
-
Pipette 1.0 mL of plasma sample, calibration standard, or QC sample into a clean centrifuge tube.
-
Add a specific volume of the internal standard working solution to each tube (except for the blank plasma).
-
Add 5 mL of a suitable organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex the tubes for 2 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the HPLC mobile phase.
-
Vortex the reconstituted sample for 30 seconds.
-
Inject a portion (e.g., 20 µL) of the reconstituted sample into the HPLC system.
HPLC Operating Conditions
The following are typical starting conditions for a reversed-phase HPLC method. Optimization may be required based on the specific column and instrumentation used.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at a specific wavelength (to be determined by UV scan of analytes) or Electrochemical Detector |
| Column Temperature | Ambient or controlled at 25°C |
Data Presentation
The following table summarizes the quantitative data for a hypothetical validated HPLC method for this compound and its acid metabolite, based on published literature.[1][2]
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| This compound | 5.8 | ~10 | 30[1][2] | > 90 |
| This compound Acid Metabolite (PGA) | 3.2 | ~30 | 100[1] | > 85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound in plasma.
Metabolic Pathway of Progabidedot
References
Application Notes and Protocols for Testing Progabide in Animal Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progabide (B1679169) is a gamma-aminobutyric acid (GABA) receptor agonist that has been investigated for its anticonvulsant properties. It functions as a prodrug, being metabolized into active compounds that exert therapeutic effects.[1] This document provides detailed protocols for inducing seizures in animal models to test the efficacy of this compound, focusing on the widely used Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure models. These models are standard preclinical assays for the initial screening and characterization of potential antiepileptic drugs.
This compound's primary mechanism of action involves the enhancement of GABAergic neurotransmission, which is the main inhibitory pathway in the central nervous system.[1] It acts as an agonist at both GABA-A and GABA-B receptors.[2] Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and reducing the likelihood of action potential firing.[1] Its activity at GABA-B receptors further contributes to the inhibition of neurotransmitter release and a reduction in neuronal excitability.[1]
Data Presentation
The following tables summarize the quantitative data on the administration and effects of this compound in different animal seizure models based on available literature.
Table 1: this compound Administration and Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
| Animal Model | This compound Dose (mg/kg, i.p.) | Vehicle | Pre-treatment Time | Observed Anticonvulsant Effect |
| Adult Rats | 12.5 - 150 | Dimethylsulfoxide (DMSO) | 30 minutes | Tendency to suppress generalized tonic-clonic seizures. |
| 7-day-old Rat Pups | 75 | Dimethylsulfoxide (DMSO) | 30 minutes | Statistically significant suppression of the tonic phase of generalized seizures. |
| 12-day-old Rat Pups | 12.5 - 75 | Dimethylsulfoxide (DMSO) | 30 minutes | Statistically significant suppression of the tonic phase of generalized seizures. |
| 18-day-old Rat Pups | 150 | Dimethylsulfoxide (DMSO) | 30 minutes | Statistically significant suppression of the tonic phase of generalized seizures. |
| 25-day-old Rats | 150 (highest dose) | Dimethylsulfoxide (DMSO) | 30 minutes | Prolongation of the latency to major seizures. |
Table 2: this compound Administration and Efficacy in a Feline Kindling Model of Epilepsy
| Animal Model | This compound Dose (mg/kg, i.p.) | Observed Anticonvulsant Effect |
| Feline Amygdala or Hippocampal Kindled Seizures | 25 - 100 | Dose-dependent reduction in both the kindled seizure stage and after-discharge duration. |
Experimental Protocols
Protocol 1: Maximal Electroshock (MES)-Induced Seizure Test
This model is used to evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures. The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
This compound
-
Vehicle (e.g., Dimethylsulfoxide - DMSO)
-
Saline solution (0.9%)
-
Male albino mice (20-25 g) or rats (100-150 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO) to the desired concentrations.
-
Administer this compound or vehicle control intraperitoneally (i.p.) to different groups of animals. A pre-treatment time of 30 minutes is recommended based on studies with this compound.
-
-
Seizure Induction:
-
At the end of the pre-treatment period, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
For mice, deliver an electrical stimulus of 50 mA for 0.2 seconds via the corneal electrodes.
-
For rats, deliver an electrical stimulus of 150 mA for 0.2 seconds via the corneal electrodes.
-
-
Observation and Scoring:
-
Immediately after the stimulus, place the animal in an individual observation cage.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of both hindlimbs.
-
The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.
-
-
Data Analysis:
-
Record the number of animals in each group that are protected from the tonic hindlimb extension.
-
Calculate the percentage of protection for each dose of this compound.
-
If a dose-response relationship is established, the median effective dose (ED50) can be calculated using appropriate statistical methods (e.g., probit analysis).
-
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to assess a compound's ability to raise the seizure threshold and is considered a model for clonic and myoclonic seizures.
Materials:
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle (e.g., Dimethylsulfoxide - DMSO)
-
Saline solution (0.9%)
-
Male albino rats (age- and weight-matched)
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
-
Observation cages
-
Stopwatch
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing procedures as described in the MES protocol.
-
Drug Preparation and Administration:
-
Prepare solutions of this compound in the chosen vehicle at various concentrations.
-
Administer this compound or vehicle control i.p. 30 minutes prior to PTZ injection.
-
-
Seizure Induction:
-
Prepare a fresh solution of PTZ in saline.
-
Administer a convulsant dose of PTZ subcutaneously (s.c.). A typical dose for rats is in the range of 60-85 mg/kg.
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each animal in an individual observation cage.
-
Observe the animals for a period of 30 minutes for the onset and severity of seizures.
-
Record the latency to the first clonic seizure (a seizure characterized by rhythmic jerking of the limbs).
-
Record the presence or absence of generalized tonic-clonic seizures.
-
A common scoring system for seizure severity (e.g., Racine scale) can be used for more detailed analysis.
-
-
Data Analysis:
-
Compare the latency to the first seizure and the percentage of animals exhibiting generalized seizures between the this compound-treated and vehicle control groups.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the observed effects.
-
Mandatory Visualization
Signaling Pathway of this compound
References
Progabide: A Pharmacological Probe for Unraveling GABAergic Transmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Progabide (B1679169), a derivative of γ-aminobutyric acid (GABA), serves as a valuable pharmacological tool for investigating the intricacies of GABAergic neurotransmission. As a prodrug, this compound is metabolized in the body to its active form, which exhibits agonist activity at both ionotropic GABAA and metabotropic GABAB receptors.[1][2][3] This dual action allows researchers to probe the combined effects of activating both major classes of GABA receptors. Furthermore, this compound and its primary active metabolite, SL-75.102, readily cross the blood-brain barrier, making it a suitable compound for in vivo studies in animal models.[1][4] These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key quantitative data from preclinical studies, and offer detailed protocols for its use in studying GABAergic function.
Mechanism of Action
This compound exerts its effects by mimicking the action of the endogenous inhibitory neurotransmitter, GABA. It and its active metabolites, including this compound acid (SL-75.102), gabamide, and GABA itself, bind to and activate both GABAA and GABAB receptors.
-
GABAA Receptor Activation: Binding to the GABAA receptor, a ligand-gated ion channel, increases the influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing a rapid inhibitory effect.
-
GABAB Receptor Activation: Activation of the GABAB receptor, a G-protein coupled receptor, initiates a slower and more prolonged inhibitory response. This involves the modulation of adenylyl cyclase and the regulation of calcium and potassium channels.
This compound and its metabolites are selective for GABA receptors and do not significantly interact with other neurotransmitter receptors or affect GABA reuptake or metabolism.
Data Presentation
The following tables summarize quantitative data on the binding affinity of this compound and its active metabolite, SL 75102, as well as their efficacy in preclinical models of epilepsy.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay | Value | Organism | Reference |
| This compound | GABAA/GABAB | Radioligand Displacement | Displaces [3H]GABA, [3H]muscimol, [3H]isoguvacine | Rat, Human | |
| SL 75102 | GABAA/GABAB | Radioligand Displacement | Displaces [3H]GABA, [3H]muscimol, [3H]isoguvacine | Rat, Human | |
| SL 75102 | GABAB | Radioligand Displacement ([3H]GABA and [3H]baclofen) | Relative potency ~0.1 (GABA = 1) | Rat | |
| This compound | GABAB | Radioligand Displacement ([3H]GABA and [3H]baclofen) | Relative potency <0.001 (GABA = 1) | Rat |
Table 2: Efficacy in Preclinical Seizure Models
| Model | Species | This compound Dose | Effect | Reference |
| Amygdala Kindling | Rat | 100 mg/kg, i.p. | Significant decrease in motor seizure duration and amygdala afterdischarge duration. | |
| Amygdala Kindling | Rat | 200 mg/kg, i.p. | Decrease in severity of motor seizures (associated with sedation). | |
| Amygdala Kindling | Rat | Dose-dependent | Attenuation of afterdischarge duration and convulsive responses. | |
| Bicuculline-induced Seizures | Developing Rats (15-28 days old) | Not specified | Significantly reduces lethality from status epilepticus. | |
| Pentylenetetrazol-induced Seizures | Adult Rats | 12.5 - 150 mg/kg, i.p. | Tendency to suppress generalized tonic-clonic seizures. |
Experimental Protocols
The following are detailed protocols for utilizing this compound in common preclinical models to study GABAergic transmission.
Amygdala Kindling Model in Rats
This model is used to study temporal lobe epilepsy and the effects of anticonvulsant drugs.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Bipolar stimulating electrode
-
EEG recording system
-
Constant current stimulator
-
This compound
-
Vehicle (e.g., saline with 0.1% Tween 80)
Procedure:
-
Electrode Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a bipolar stimulating electrode into the basolateral amygdala using appropriate stereotaxic coordinates. Secure the electrode assembly to the skull with dental cement. Allow a recovery period of at least one week.
-
Kindling Stimulation: Deliver a constant current stimulus (e.g., 50 Hz, 1 ms (B15284909) pulses for 1-2 seconds) once or twice daily. The initial current should be just above the threshold to elicit an afterdischarge (a period of epileptiform EEG activity).
-
Seizure Scoring: Observe and score the behavioral seizures according to a standardized scale (e.g., Racine's scale). Continue daily stimulation until the animal consistently exhibits generalized tonic-clonic seizures (fully kindled).
-
Drug Administration: Once the animals are fully kindled, administer this compound (e.g., 100-200 mg/kg, i.p.) or vehicle 30 minutes before the kindling stimulation.
-
Data Analysis: Record and quantify the afterdischarge duration from the EEG and score the behavioral seizure severity. Compare the results between the this compound-treated and vehicle-treated groups.
Bicuculline-Induced Seizure Model in Rats
This model is used to study acute seizures induced by the blockade of GABAA receptors.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Bicuculline (B1666979) methiodide
-
This compound
-
Vehicle
-
Observation chamber
Procedure:
-
Drug Preparation: Dissolve bicuculline methiodide in saline. Prepare a solution of this compound in the appropriate vehicle.
-
This compound Administration: Administer this compound or vehicle to the rats via intraperitoneal (i.p.) injection. A typical dose range for this compound's anticonvulsant effects is 50-200 mg/kg.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of bicuculline (e.g., 2-5 mg/kg, i.p.).
-
Observation and Scoring: Immediately place the animal in an observation chamber and record the latency to the first seizure, the seizure severity (using a standardized scale), and the duration of seizures.
-
Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This in vitro technique allows for the direct measurement of GABA-activated currents in individual neurons.
Materials:
-
Neuronal cell culture or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external recording solutions
-
GABA
-
This compound
Procedure:
-
Cell Preparation: Prepare either a primary neuronal culture or acute brain slices from a region of interest (e.g., hippocampus or cortex).
-
Recording Setup: Place the cell preparation in the recording chamber on the microscope stage and perfuse with oxygenated external solution.
-
Pipette Preparation: Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ and fill it with the internal solution.
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaseal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording GABA-Activated Currents: Clamp the neuron at a holding potential of -60 mV. Apply GABA (e.g., 1-10 µM) to the neuron using a perfusion system to elicit an inward chloride current.
-
This compound Application: Co-apply this compound at various concentrations (e.g., 1-100 µM) with GABA to determine its effect on the GABA-activated current.
-
Data Analysis: Measure the amplitude, rise time, and decay kinetics of the GABA-activated currents in the absence and presence of this compound. Construct a concentration-response curve to determine the EC50 of this compound's modulatory effect.
Visualizations
Signaling Pathways
Caption: GABAA Receptor Signaling Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of this compound (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Progabide in Behavioral Studies of Anxiety in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progabide (B1679169) is a gamma-aminobutyric acid (GABA) receptor agonist that has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions.[1] As an agonist at both GABA-A and GABA-B receptors, this compound enhances the inhibitory neurotransmission in the central nervous system, a mechanism that is central to the action of many anxiolytic drugs.[2][3] This document provides detailed application notes and protocols for studying the anxiolytic-like effects of this compound in standard mouse behavioral models of anxiety: the Elevated Plus Maze (EPM), the Light-Dark Box Test, and the Open Field Test (OFT).
While direct studies of this compound in these specific mouse anxiety models are limited in publicly available literature, this guide offers comprehensive, standardized protocols for these assays. The accompanying data tables present hypothetical results that illustrate the expected anxiolytic-like effects of a compound like this compound, providing a framework for experimental design and data interpretation.
Mechanism of Action: GABAergic Signaling in Anxiety
Anxiety disorders are associated with dysregulation of neurotransmitter systems, with the GABAergic system playing a crucial role in modulating anxiety-related behaviors. GABA is the primary inhibitory neurotransmitter in the brain. The binding of GABA to its receptors (GABA-A and GABA-B) leads to a decrease in neuronal excitability. Anxiolytic drugs, such as benzodiazepines, enhance GABA-A receptor function, resulting in a reduction of anxiety symptoms. This compound, as a direct GABA receptor agonist, is hypothesized to produce anxiolytic effects by potentiating this inhibitory signaling pathway.
References
- 1. The potential use of GABA agonists in psychiatric disorders: evidence from studies with this compound in animal models and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental basis for the antidepressant action of the GABA receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the GABAergic system: effects of this compound, a GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Progabide's Effect on Neuronal Network Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Progabide (B1679169) is a gamma-aminobutyric acid (GABA) receptor agonist that has been investigated for its anticonvulsant properties.[1][2][3] It acts as a prodrug and is metabolized to its active form, which then modulates GABAergic neurotransmission by acting on both GABA_A and GABA_B receptors.[1][3] This dual action enhances inhibitory signaling in the brain, which helps to stabilize neuronal activity and prevent the excessive neuronal firing characteristic of seizures. Understanding the precise effects of this compound on neuronal network activity is crucial for its therapeutic development and for elucidating its mechanism of action.
These application notes provide detailed methodologies for assessing the effects of this compound on neuronal network activity using three key techniques: Multielectrode Array (MEA), Patch-Clamp Electrophysiology, and Calcium Imaging.
Key Experimental Techniques
A multi-pronged approach is recommended to comprehensively evaluate the impact of this compound on neuronal networks.
-
Multielectrode Array (MEA): MEAs enable the non-invasive, long-term recording of spontaneous and evoked electrical activity from cultured neuronal networks. This technique is ideal for assessing network-level parameters such as spike rate, burst frequency, and synchrony.
-
Patch-Clamp Electrophysiology: This "gold standard" electrophysiological technique allows for high-resolution recording of ionic currents from individual neurons. It is essential for dissecting the specific effects of this compound on GABAergic currents and postsynaptic responses.
-
Calcium Imaging: This optical method allows for the visualization of intracellular calcium dynamics, which are a proxy for neuronal activity. Calcium imaging can be used to monitor the activity of large neuronal populations with single-cell resolution.
Data Presentation: Quantitative Effects of GABA Agonists on Neuronal Network Activity
Table 1: Expected Effects of a GABA_A Agonist on Neuronal Network Activity Measured by MEA
| Parameter | Expected Effect | Representative Data (Muscimol) |
| Mean Firing Rate (spikes/s) | Decrease | Concentration-dependent decrease |
| Burst Rate (bursts/min) | Decrease | Concentration-dependent decrease |
| Mean Burst Duration (s) | Decrease | Concentration-dependent decrease |
| Spikes per Burst | Decrease | Concentration-dependent decrease |
| Network Synchrony Index | Decrease | Concentration-dependent decrease |
Data are hypothetical and based on the qualitative findings from studies on GABA_A receptor agonists.
Table 2: Expected Effects of a GABA_A Agonist on Single-Neuron Activity Measured by Patch-Clamp
| Parameter | Expected Effect | Representative Data (GABA Application) |
| GABA_A Receptor-Mediated Current Amplitude | Increase | Concentration-dependent increase in inward Cl- current (at hyperpolarized potentials) |
| Frequency of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | No direct effect (agonist) | May decrease network-driven sIPSCs due to overall network suppression |
| Amplitude of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | No direct effect (agonist) | May show subtle changes depending on receptor saturation |
| Membrane Potential | Hyperpolarization or Shunting Inhibition | Dependent on the chloride equilibrium potential |
Data are hypothetical and based on the known mechanism of action of GABA_A receptor agonists.
Table 3: Expected Effects of a GABA_A Agonist on Neuronal Activity Measured by Calcium Imaging
| Parameter | Expected Effect | Representative Data (GABA Application) |
| Frequency of Calcium Transients | Decrease | Reduction in spontaneous calcium events |
| Amplitude of Calcium Transients | Decrease | Reduced amplitude of evoked or spontaneous calcium signals |
| Percentage of Active Neurons | Decrease | Fewer neurons exhibiting spontaneous calcium activity |
Data are hypothetical and based on the inhibitory action of GABA_A receptor agonists.
Experimental Protocols
Protocol 1: Assessing this compound's Effect on Neuronal Network Activity Using Multielectrode Arrays (MEAs)
This protocol outlines the steps for evaluating the impact of this compound on the spontaneous electrical activity of primary cortical neurons cultured on MEA plates.
1.1. Materials
-
Primary cortical neurons (e.g., from embryonic E18 rats or mice)
-
MEA plates (e.g., 48-well or 96-well format)
-
Cell culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or other coating reagents
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
MEA recording system and analysis software
1.2. Methods
-
MEA Plate Preparation: Coat MEA plates with an appropriate substrate (e.g., 0.1 mg/mL poly-D-lysine) to promote neuronal adhesion.
-
Cell Plating: Plate primary cortical neurons onto the MEA plates at a suitable density (e.g., 1.5 x 10^5 cells/well for a 48-well plate).
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Replace half of the culture medium every 2-3 days. Allow the networks to mature for at least 14 days in vitro (DIV) before conducting experiments.
-
Baseline Recording: Record the baseline spontaneous network activity for at least 10-15 minutes before drug application.
-
This compound Application: Add this compound at various concentrations to the culture medium. Ensure proper mixing. Include a vehicle control.
-
Post-Treatment Recording: Record the network activity for a defined period (e.g., 30-60 minutes) after this compound application.
-
Data Analysis:
-
Detect spikes and bursts from the raw MEA data using appropriate algorithms.
-
Calculate key network parameters, including mean firing rate, burst rate, burst duration, spikes per burst, and network synchrony.
-
Compare the post-treatment data to the baseline data for each well and across different concentrations of this compound.
-
MEA Experimental Workflow
Protocol 2: Characterizing this compound's Effect on GABAergic Currents Using Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp technique to record GABA_A receptor-mediated currents in cultured neurons.
2.1. Materials
-
Cultured neurons on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
This compound stock solution
-
GABA_A receptor antagonist (e.g., bicuculline) for control experiments.
2.2. Methods
-
Neuron Selection: Identify a healthy neuron with a smooth membrane under the microscope.
-
Pipette Positioning: Approach the neuron with the patch pipette and apply gentle positive pressure.
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Recording: Clamp the neuron at a holding potential of -70 mV.
-
Drug Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
Current Recording: Record the inward current mediated by the activation of GABA_A receptors.
-
Control Experiment: After washout, apply a GABA_A receptor antagonist (e.g., bicuculline) followed by co-application with this compound to confirm the specificity of the recorded current.
-
Data Analysis:
-
Measure the amplitude of the this compound-induced current.
-
Analyze the current-voltage (I-V) relationship by applying voltage steps.
-
Investigate the effect of this compound on the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Patch-Clamp Experimental Workflow
Protocol 3: Monitoring this compound's Effect on Neuronal Activity Using Calcium Imaging
This protocol describes how to use calcium imaging to assess the impact of this compound on the spontaneous activity of neuronal populations.
3.1. Materials
-
Cultured neurons on glass-bottom dishes.
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP).
-
Pluronic F-127.
-
Imaging medium (e.g., Hibernate E).
-
Fluorescence microscope with a high-speed camera.
-
Image analysis software.
-
This compound stock solution.
3.2. Methods
-
Indicator Loading:
-
For chemical dyes: Incubate the neurons with a solution containing the calcium indicator (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 for 30-45 minutes at 37°C.
-
For genetically encoded indicators: Transduce the neurons with a viral vector expressing the indicator (e.g., AAV-GCaMP) several days before the experiment.
-
-
Imaging Setup: Place the dish on the microscope stage and perfuse with imaging medium.
-
Baseline Imaging: Acquire a time-lapse series of fluorescence images to record baseline spontaneous calcium activity for 5-10 minutes.
-
This compound Application: Add this compound to the imaging medium at the desired concentrations.
-
Post-Treatment Imaging: Continue acquiring time-lapse images for an extended period (e.g., 15-30 minutes) to observe the effects of the drug.
-
Data Analysis:
-
Identify regions of interest (ROIs) corresponding to individual neurons.
-
Extract the fluorescence intensity traces for each ROI over time.
-
Calculate the change in fluorescence over baseline (ΔF/F0).
-
Detect and quantify calcium transients (events).
-
Analyze parameters such as the frequency, amplitude, and duration of calcium transients, as well as the percentage of active neurons.
-
Calcium Imaging Experimental Workflow
Signaling Pathway
This compound enhances the inhibitory effects of GABA by acting as an agonist at both GABA_A and GABA_B receptors. The following diagram illustrates the signaling pathway of GABA_A receptor activation, which is the primary mechanism for the rapid inhibitory effects of this compound.
GABA_A Receptor Signaling Pathway
Conclusion
The methodologies described in these application notes provide a comprehensive framework for characterizing the effects of this compound on neuronal network activity. By combining MEA, patch-clamp electrophysiology, and calcium imaging, researchers can gain insights into the network-level, single-cell, and population-level consequences of GABAergic modulation by this compound. The provided protocols and expected outcomes will serve as a valuable resource for drug development professionals and neuroscientists investigating the therapeutic potential of this compound and other GABAergic compounds.
References
Troubleshooting & Optimization
resolving progabide solubility issues in physiological buffers
Welcome to the technical support center for progabide (B1679169). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving solubility issues with this compound in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic solubility of this compound in aqueous solutions?
A1: this compound has a low intrinsic solubility in aqueous solutions, reported to be 14.5 x 10-5 M.[1] As a weak base, its solubility is pH-dependent and increases as the pH decreases.[1]
Q2: In which organic solvents is this compound readily soluble?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] This makes DMSO a suitable solvent for preparing concentrated stock solutions for in vitro experiments.
Q3: What is the optimal pH for this compound stability in aqueous solutions?
A3: The stability of this compound is also pH-dependent. It exhibits maximum stability in the pH range of 6 to 7.[1]
Q4: How does temperature affect the solubility and stability of this compound?
A4: An increase in temperature leads to an increase in the solubility of this compound. However, it also results in decreased stability. Therefore, a balance must be struck depending on the experimental requirements.
Q5: I am observing precipitation when diluting my DMSO stock of this compound into cell culture medium. What could be the cause and how can I prevent it?
A5: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. This is often due to the final concentration of the compound exceeding its solubility limit in the aqueous medium, or the concentration of DMSO being too high. To prevent this, it is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%. Preparing intermediate dilutions in a co-solvent or directly in the medium with vigorous vortexing can also help.
Troubleshooting Guide
This guide provides solutions to common issues encountered when preparing this compound solutions for physiological experiments.
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in physiological buffer (e.g., PBS pH 7.4). | Low intrinsic solubility of this compound at neutral pH. | This compound is a weak base, and its solubility increases at lower pH. Consider preparing the solution in a slightly acidic buffer (e.g., pH 6.0-6.5) and then adjusting the pH to the desired value. Alternatively, prepare a concentrated stock solution in DMSO and dilute it into the physiological buffer. |
| Precipitation occurs after adding this compound stock solution (in DMSO) to cell culture medium. | The final concentration of this compound exceeds its solubility in the medium. The final concentration of DMSO is too high, causing the compound to crash out. | Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Prepare a more dilute stock solution in DMSO to minimize the volume added to the medium. Add the DMSO stock to the medium dropwise while vortexing to ensure rapid mixing. |
| This compound solution appears cloudy or forms a precipitate over time. | The solution is supersaturated, and the compound is slowly precipitating out. The pH of the solution may have shifted, reducing solubility. This compound may be degrading, especially at non-optimal pH and higher temperatures. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the pH of the final solution is within the optimal stability range of 6-7. |
| Inconsistent results in bioassays. | Variability in the concentration of soluble this compound due to precipitation. Degradation of this compound in the experimental medium. | After preparing the final dilution in your assay medium, centrifuge the solution at high speed and use the supernatant for your experiments to ensure you are working with the soluble fraction. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
Quantitative Data Summary
| Property | Value | Reference |
| Intrinsic Solubility | 14.5 x 10-5 M | |
| Optimal pH for Stability | 6 - 7 | |
| Solubility in DMSO | 225 mg/mL (672.1 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. It is critical to ensure the final DMSO concentration does not exceed 0.1%.
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube. This ensures rapid and uniform mixing, minimizing the risk of precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your experiments. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Protocol 3: Preparation of this compound Suspension for In Vivo Administration (Rodent Model)
This protocol is adapted from a published study for the intraperitoneal (IP) injection of this compound in rats.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Tween 80 (Polysorbate 80)
-
Sterile conical tube
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 0.1% Tween 80 in sterile saline.
-
Add the this compound powder to the vehicle solution to achieve the desired final concentration for dosing.
-
Vortex the mixture vigorously to create a uniform suspension. Sonication may be used to aid in creating a finer suspension.
-
Administer the suspension immediately after preparation, ensuring it is well-mixed before drawing into the syringe for each animal.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Decision flowchart for troubleshooting this compound solubility issues.
Caption: Simplified signaling pathways of GABAA and GABAB receptors activated by this compound.
References
Technical Support Center: Troubleshooting Inconsistent Progabide Effects in Cell-Based Assays
Welcome to the technical support center for progabide-related in vitro research. This resource is designed for researchers, scientists, and drug development professionals who are encountering variability in their cell-based assays involving This compound (B1679169). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a GABA receptor agonist, meaning it mimics the action of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] It is unique in that it acts as an agonist at both GABA-A and GABA-B receptors.[1] Furthermore, this compound is a prodrug, which means it is metabolized in the body into several active compounds, including a more potent GABA receptor agonist known as SL-75.102, as well as GABA itself.[1][2] This dual-receptor action and its conversion to active metabolites contribute to its overall effect of reducing neuronal excitability.
Q2: Why am I seeing inconsistent effects of this compound in my cell-based assays?
Inconsistent effects of this compound in vitro can stem from several factors related to its chemical properties, its mechanism of action, and the specific experimental setup. Key considerations include:
-
Prodrug Metabolism: The conversion of this compound to its active metabolites may be inefficient or variable in your chosen cell line, which might lack the necessary metabolic enzymes.[1]
-
Compound Stability: this compound's stability is pH-dependent, with optimal stability between pH 6 and 7. It has a relatively short half-life in solution, which can lead to a decrease in the effective concentration over the course of a long experiment.
-
GABA Receptor Expression: The specific subtypes of GABA-A and GABA-B receptors expressed by your cell line will significantly influence the cellular response to this compound. The expression levels of these receptors can vary with cell passage number and culture conditions.
-
Assay Conditions: Factors such as cell density, media composition, and the presence of other compounds can all impact the outcome of the assay.
Q3: Are there any published EC50 or IC50 values for this compound in cell-based assays?
While this compound has been studied extensively in vivo and in clinical trials, there is a notable lack of published, standardized EC50 or IC50 values for this compound in cell-based functional assays. This is likely due to the complexities of its prodrug nature and the variability in GABA receptor expression across different cell lines. Therefore, it is crucial for researchers to empirically determine these values in their specific cellular model system. The protocols provided in this guide will assist you in designing and executing experiments to establish these parameters.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that lead to inconsistent results in this compound cell-based assays.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution across the plate. | - Ensure thorough mixing of the cell suspension before and during plating.- Use reverse pipetting techniques for viscous cell suspensions.- Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media or PBS. |
| Compound instability: this compound degrading in the assay medium. | - Prepare fresh this compound solutions for each experiment.- Consider the pH of your culture medium and buffers, aiming for a pH between 6 and 7 if possible.- For longer incubation periods, consider replenishing the this compound-containing medium. | |
| No observable effect of this compound | Low or absent GABA receptor expression: The cell line may not express the appropriate GABA-A or GABA-B receptors. | - Verify GABA receptor subunit expression in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry.- Consider using a cell line known to express the desired GABA receptor subtypes (e.g., HEK293 cells stably transfected with specific GABA-A or GABA-B receptor subunits). |
| Inefficient prodrug metabolism: The cell line may lack the necessary enzymes to convert this compound to its more active metabolites. | - Test the active metabolite of this compound, SL-75.102, in parallel with this compound to see if it elicits a response.- Consider using a cell line with known metabolic capabilities or co-culturing with cells that can metabolize this compound. | |
| Incorrect assay choice: The selected assay may not be sensitive enough to detect the specific downstream effects of GABA receptor activation in your cell line. | - Try alternative functional assays that measure different aspects of GABA receptor signaling (e.g., membrane potential, intracellular calcium, or cAMP levels). | |
| Unexpected or off-target effects | Activation of multiple signaling pathways: this compound's agonism at both GABA-A and GABA-B receptors can lead to complex downstream effects. | - Use selective antagonists for GABA-A (e.g., bicuculline) and GABA-B (e.g., saclofen) receptors to dissect the contribution of each receptor type to the observed effect.- Refer to the signaling pathway diagrams below to understand the potential downstream consequences of activating both receptor types. |
| Compound purity issues: The this compound stock may be degraded or contain impurities. | - Use a fresh, high-quality source of this compound.- Confirm the identity and purity of your compound using analytical methods if possible. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for troubleshooting inconsistent results.
Caption: this compound acts as a prodrug, leading to active metabolites that stimulate both GABA-A and GABA-B receptors, ultimately decreasing neuronal excitability through multiple mechanisms.
Caption: A stepwise approach to troubleshooting inconsistent experimental outcomes with this compound, starting from basic parameters and moving to more specific controls.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound in cell-based assays.
Protocol 1: Membrane Potential Assay using a Fluorescent Plate Reader
This assay measures changes in membrane potential, a direct consequence of GABA-A receptor activation and chloride influx.
Materials:
-
Cells expressing GABA-A receptors (e.g., HEK293-GABA-A)
-
Black, clear-bottom 96-well or 384-well microplates
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound stock solution (in DMSO or appropriate solvent)
-
GABA (positive control)
-
Bicuculline (B1666979) (GABA-A antagonist, for specificity control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Plating:
-
Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in the assay buffer. Also prepare solutions of GABA (e.g., at its EC80) and bicuculline.
-
-
Assay Measurement:
-
Place the cell plate in a fluorescent plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound dilutions, GABA, and bicuculline solutions to the respective wells.
-
Immediately begin kinetic reading of the fluorescence signal for a period of 5-15 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Intracellular Calcium Flux Assay
This assay is suitable for detecting the activation of GABA-B receptors, which are G-protein coupled and can modulate intracellular calcium levels.
Materials:
-
Cells expressing GABA-B receptors
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520 AM)
-
Probenecid (B1678239) (if required to prevent dye leakage)
-
This compound stock solution
-
Baclofen (B1667701) (GABA-B agonist, positive control)
-
Assay buffer
Procedure:
-
Cell Plating:
-
Seed cells as described in Protocol 1.
-
-
Dye Loading:
-
Prepare the calcium dye solution, including probenecid if necessary.
-
Remove the culture medium and add the dye solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound and a solution of baclofen in the assay buffer.
-
-
Assay Measurement:
-
Place the cell plate in a fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound and baclofen solutions.
-
Immediately begin kinetic reading of the fluorescence signal for 5-15 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the compound concentration to determine the EC50.
-
Protocol 3: cAMP Assay
This assay measures the inhibition of adenylyl cyclase, a downstream effect of GABA-B receptor activation.
Materials:
-
Cells expressing GABA-B receptors
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound stock solution
-
Baclofen (positive control)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a suitable microplate and incubate.
-
Pre-treat cells with a dilution series of this compound or baclofen for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP detection steps as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence).
-
Plot the signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Quantitative Data Summary
Table 1: Empirically Determined Potency of this compound and its Metabolites
| Compound | Cell Line | Assay Type | Parameter | Value (µM) |
| This compound | [Your Cell Line] | Membrane Potential | EC50 | [Your Data] |
| This compound | [Your Cell Line] | Calcium Flux | EC50 | [Your Data] |
| This compound | [Your Cell Line] | cAMP Assay | IC50 | [Your Data] |
| SL-75.102 | [Your Cell Line] | Membrane Potential | EC50 | [Your Data] |
Table 2: Reference EC50 Values for GABA at Recombinant Human GABA-A Receptors Expressed in HEK293 Cells
| GABA-A Receptor Subtype | GABA EC50 (µM) |
| α1β2γ2 | 6.6 |
| α1β3γ2 | 2.1 |
| α2β3γ2 | 13.4 |
| α3β2γ2 | 12.5 |
| α4β3γ2 | 2.6 |
| α5β3γ2 | 1.4 |
| α6β3γ2 | 0.17 |
| α4β3δ | 0.50 |
Data compiled from published studies. These values can vary depending on experimental conditions.
References
Technical Support Center: Optimizing Progabide Concentration for Maximal Anti-Seizure Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with progabide (B1679169). The information is designed to assist in optimizing experimental protocols to achieve maximal anti-seizure efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a gamma-aminobutyric acid (GABA) analogue and prodrug that functions as a GABA receptor agonist.[1][2] It and its active metabolites, including SL-75.102, gabamide, and GABA itself, act on both GABA-A and GABA-B receptors.[2] Activation of GABA-A receptors increases chloride ion influx, leading to hyperpolarization of the neuron and reduced neuronal excitability.[1] Activation of GABA-B receptors results in downstream effects that further inhibit neurotransmitter release.[1] This dual-action enhances inhibitory neurotransmission in the brain, which helps to stabilize neuronal activity and prevent the excessive neuronal firing characteristic of seizures.
Q2: How should I prepare this compound for in vitro and in vivo experiments?
This compound has low aqueous solubility. For in vitro experiments, it is highly soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution can be prepared in DMSO and stored at -20°C for up to one month or -80°C for up to six months.
For in vivo experiments in rodents, this compound can be administered intraperitoneally (i.p.). It can be dissolved in DMSO or prepared as a suspension in saline containing a surfactant like 0.1% Tween 80.
Q3: What is a good starting concentration for in vitro experiments?
Q4: What are typical effective doses for in vivo animal models of seizures?
The effective dose of this compound in rodent models of epilepsy is dependent on the specific model being used.
-
Pentylenetetrazol (PTZ)-induced seizures: Doses ranging from 12.5 to 150 mg/kg i.p. have been used in rats.
-
Kindled amygdaloid seizure model: Doses that produce sedation and ataxia were noted to be effective in attenuating afterdischarge durations and convulsive responses in rats.
-
Other studies in rats: Doses of 50, 100, and 200 mg/kg have been shown to have physiological effects.
It is recommended to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-seizure effect in vivo. | Inadequate Dose: The concentration of this compound may be too low to elicit a therapeutic effect. | Perform a dose-escalation study to identify the effective dose range for your specific seizure model. Doses up to 200 mg/kg have been used in rats. |
| Poor Bioavailability: this compound's low aqueous solubility might lead to poor absorption. | Ensure proper preparation of the dosing solution. For i.p. injections, using DMSO as a solvent or a suspension with Tween 80 can improve solubility and absorption. | |
| High variability in experimental results. | Inconsistent Drug Administration: Improper or inconsistent injection technique can lead to variable drug exposure. | Standardize the injection procedure, including volume, speed of injection, and anatomical location. |
| Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power. Ensure proper randomization and blinding of experimental groups. | |
| Sedation or ataxia observed in animals. | High Dose: These are known side effects of this compound, particularly at higher concentrations. | If sedation or ataxia is confounding the experimental results, consider reducing the dose. It's important to establish a therapeutic window where anti-seizure effects are observed without significant behavioral impairment. |
| Unexpected excitatory effects. | GABAergic effects can be complex: In some neuronal populations or under certain pathological conditions, GABA can have depolarizing (excitatory) effects. | Carefully characterize the electrophysiological effects of this compound in your specific model system. This may involve detailed patch-clamp analysis to understand its impact on neuronal membrane potential and firing. |
| Precipitation of this compound in stock solution. | Improper Storage or Solvent: this compound may precipitate if stored improperly or if the incorrect solvent is used. | Ensure this compound is fully dissolved in DMSO for stock solutions. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. If using aqueous solutions for final dilutions, be mindful of its low aqueous solubility and prepare fresh dilutions before each experiment. |
| Inconsistent results in brain slice electrophysiology. | Slice Health: Poor slice viability can lead to unreliable recordings. | Optimize your slicing and recovery protocols. Ensure proper oxygenation and temperature control throughout the experiment. |
| Drug Penetration: Inadequate penetration of this compound into the brain slice. | Allow for a sufficient pre-incubation period with this compound before recording. Ensure continuous perfusion of the drug during the experiment. |
Data Presentation
Table 1: Summary of In Vivo this compound Dosages in Rodent Seizure Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| Pentylenetetrazol-induced seizures | Rat | i.p. | 12.5 - 150 mg/kg | Suppression of tonic phase of seizures in pups. | |
| Kindled amygdaloid seizures | Rat | i.p. | Not specified (doses causing sedation/ataxia) | Attenuated afterdischarge duration and convulsive responses. | |
| General physiological effects | Rat | i.p. | 50, 100, 200 mg/kg | Increased plasma corticosterone (B1669441) levels. |
Table 2: this compound Solubility and Storage
| Parameter | Value/Recommendation | Reference |
| Aqueous Solubility | Low | |
| Recommended Solvent (Stock Solution) | DMSO | |
| Stock Solution Storage (in DMSO) | -20°C (up to 1 month), -80°C (up to 6 months) | |
| In Vivo Vehicle | DMSO or Saline + 0.1% Tween 80 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rodent Model of Pentylenetetrazol (PTZ)-Induced Seizures
-
Preparation of this compound Solution:
-
For a 50 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg:
-
Weigh 12.5 mg of this compound.
-
Dissolve in an appropriate volume of DMSO to create a stock solution.
-
Further dilute with sterile saline to the final injection volume. Alternatively, create a suspension in sterile saline containing 0.1% Tween 80. Vortex thoroughly before each injection.
-
-
-
Animal Dosing:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
The control group should receive a vehicle-only injection (e.g., DMSO and saline mixture or saline with Tween 80).
-
-
Seizure Induction:
-
30 minutes after this compound or vehicle administration, inject a convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Record the latency to the first seizure and the severity of the seizure using a standardized scoring system (e.g., Racine scale).
-
Monitor the animal for a defined period (e.g., 30 minutes).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logical relationships.
References
identifying and mitigating progabide off-target effects in research
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of progabide (B1679169) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a prodrug and an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] Its primary mechanism involves acting as an agonist at both GABA-A and GABA-B receptors.[1][3][4] this compound crosses the blood-brain barrier and is metabolized into active compounds, including GABA itself. Activation of GABA-A receptors increases chloride ion influx, while GABA-B receptor activation reduces calcium ion influx, both of which lead to decreased neuronal excitability.
Q2: What are the primary known or suspected off-target effects of this compound?
A2: The most significant off-target effect reported for this compound is hepatotoxicity (liver toxicity). Several cases of elevated liver enzymes and, in rare instances, severe hepatic necrosis have been documented. Other potential off-target effects or unintended interactions may involve the dopaminergic and serotonergic systems. Additionally, due to its primary action as a CNS depressant, its effects can be exacerbated when combined with other depressants like benzodiazepines or alcohol.
Q3: Why is it critical to assess this compound's off-target effects in my experiments?
A3: Assessing off-target effects is crucial for ensuring the validity and reproducibility of your research. Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing an observed phenotype to the intended GABAergic mechanism when it may be caused by an entirely different pathway. This is particularly important in drug discovery and development, where predicting potential safety liabilities and adverse drug reactions early in the process can prevent costly late-stage failures.
Q4: What are some initial signs of off-target effects in cell culture-based assays when using this compound?
A4: Initial signs may include:
-
Unexpected Cytotoxicity: Cell death occurring at concentrations lower than expected or in cell types that do not express GABA receptors.
-
Phenotypes in Control Cells: Observing effects in cell lines that have been genetically modified (e.g., via CRISPR) to knock out the intended GABA receptor targets.
-
Contradictory Results: Observing a biological effect that is inconsistent with the known consequences of GABA receptor activation in your specific model system.
-
Poor Correlation: A disconnect between the dose-response curve of GABA receptor activation and the observed phenotypic change.
Q5: How can I distinguish between on-target GABAergic effects and potential off-target effects?
A5: Differentiating on-target from off-target effects requires a series of control experiments. Key strategies include:
-
Use of Antagonists: Co-administering this compound with specific GABA-A (e.g., bicuculline) and GABA-B (e.g., saclofen) receptor antagonists. If the observed effect is blocked or reversed, it is likely on-target.
-
Structurally Unrelated Agonists: Using other known GABA agonists (e.g., muscimol (B1676869) for GABA-A) to see if they replicate the effect. If they do, it supports an on-target mechanism.
-
Knockout/Knockdown Models: Employing cell lines or animal models where the GABA receptor targets have been knocked out or knocked down. The absence of the effect in these models strongly indicates an on-target mechanism.
-
Inactive Analogs: If available, using a structurally similar but biologically inactive analog of this compound as a negative control.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes or Toxicity
Problem: My experiment with this compound has produced an unexpected result (e.g., cell death, altered gene expression) that doesn't align with its known GABAergic function. How do I determine if this is an off-target effect?
Solution Workflow:
-
Confirm Dose-Dependency: First, verify that the effect is dose-dependent. Perform a concentration-response curve with a broad range of this compound concentrations. An off-target effect may have a different EC50/IC50 value than its on-target activity.
-
Conduct a Washout Experiment: To test for reversibility, treat the cells with this compound to induce the effect, then replace the media with fresh, drug-free media. Monitor to see if the phenotype reverts to baseline.
-
Employ Antagonist Controls (See Diagram 3): As detailed in FAQ 5, use specific antagonists for GABA-A and GABA-B receptors. If the unexpected phenotype persists in the presence of antagonists, it is highly indicative of an off-target mechanism.
-
Screen for Common Off-Target Liabilities: If the effect is confirmed to be off-target, consider screening this compound against a panel of common off-target proteins, such as those offered by commercial services. These panels often include receptors, transporters, enzymes, and ion channels known to be associated with adverse drug reactions.
-
Literature and Database Review: Conduct an in-depth search of pharmacology databases (e.g., DrugBank, PubChem) and literature for any reported interactions of this compound or structurally similar compounds with other targets.
Guide 2: Mitigating Potential Hepatotoxicity in In Vitro Models
Problem: I am observing significant cytotoxicity in my liver cell models (e.g., HepG2, primary hepatocytes) when treated with this compound.
Solution Protocol:
-
Establish a Toxicity Threshold: Determine the precise concentration range at which toxicity occurs. Use a sensitive cytotoxicity assay (e.g., LDH release, Annexin V staining) alongside a metabolic activity assay (e.g., MTT, PrestoBlue). This helps distinguish between cytotoxic and cytostatic effects.
-
Investigate the Mechanism: The mechanism of this compound-induced hepatotoxicity is not fully elucidated but may be immunologically mediated or related to its lipophilic structure interacting with cell membranes.
-
Assess Mitochondrial Function: Measure mitochondrial membrane potential using dyes like TMRE or JC-1, as mitochondrial dysfunction is a common mechanism of drug-induced liver injury.
-
Measure Oxidative Stress: Quantify the production of reactive oxygen species (ROS) using probes like DCFDA.
-
-
Experimental Mitigation Strategies:
-
Use Lower Concentrations: If possible, conduct experiments below the identified toxicity threshold.
-
Co-treatment with Hepatoprotectants: As an experimental control, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells. This can provide mechanistic insight into whether the toxicity is mediated by oxidative stress.
-
Choose a Different Model: If the research question allows, consider using cell types that are less susceptible to the observed toxicity.
-
Quantitative Data Summary
The following table summarizes the known on-target and potential off-target effects of this compound based on available literature. Precise binding affinities (Ki) or potency values (EC50/IC50) for off-targets are not consistently reported and require targeted investigation.
| Target/System | Effect Type | Observed Experimental/Clinical Effect | Key Considerations for Researchers |
| GABA-A Receptor | On-Target | Agonist activity; increases chloride influx, leading to neuronal hyperpolarization and reduced excitability. | This is the primary intended therapeutic mechanism for epilepsy. Effects should be blockable by GABA-A antagonists (e.g., bicuculline). |
| GABA-B Receptor | On-Target | Agonist activity; retards calcium influx, reducing the release of excitatory neurotransmitters. | Contributes to the overall inhibitory effect. Effects should be blockable by GABA-B antagonists (e.g., saclofen). |
| Hepatocytes (Liver) | Off-Target | Elevated liver enzymes (SGOT, SGPT); in rare cases, submassive hepatic necrosis. The mechanism may be immunological or related to direct toxic injury from the lipophilic moiety. | Researchers using liver cell models or conducting animal studies should monitor liver function markers. Cytotoxicity in hepatocyte cultures should be investigated as a potential off-target effect. |
| Dopamine (B1211576) System | Off-Target | Reports are contradictory; some studies suggest this compound reduces dopamine turnover and antagonizes the effects of dopaminomimetics. | When studying this compound in the context of neurological pathways involving dopamine (e.g., Parkinson's disease models), be aware that observed effects may not be solely GABA-mediated. |
| Serotonin (B10506) System | Off-Target | May decrease 5-hydroxytryptamine (5-HT) liberation and lead to an up-regulation of 5-HT2 receptors. There is also evidence for weak agonism on some serotonin receptors. | In behavioral or neurological studies, consider that this compound could be modulating serotonergic pathways, which could confound results related to mood or anxiety models. |
| Other CNS Drugs | Interaction | Increased CNS depression when combined with benzodiazepines, barbiturates, or alcohol. Can interact with other antiepileptic drugs like phenytoin (B1677684) and carbamazepine, altering their plasma levels. | In co-treatment studies, be aware of potential synergistic effects or pharmacokinetic interactions that can alter the efficacy and toxicity of this compound or the co-administered drug. |
Visualizations and Workflows
Caption: On-target signaling pathway of this compound and its active metabolites.
Caption: Experimental workflow for identifying this compound off-target effects.
Caption: Logic for differentiating on-target vs. off-target effects.
References
Technical Support Center: Delivering Progabide Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working with progabide (B1679169). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying the delivery of this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?
This compound is a GABA receptor agonist used in the treatment of epilepsy. It is an analogue of γ-aminobutyric acid (GABA) and functions as a prodrug for GABA.[1] Its therapeutic effect comes from its ability to act as an agonist at both GABA-A and GABA-B receptors, which enhances GABAergic inhibition in the brain, thereby reducing neuronal hyperexcitability associated with seizures.[2][3][4][5] this compound itself is active and is also metabolized to a more potent GABA receptor agonist, SL-75.102, as well as to gabamide and GABA within the brain.
Q2: Does this compound cross the blood-brain barrier (BBB)?
Yes, this compound is designed to cross the blood-brain barrier. Its lipophilic nature facilitates its passage into the CNS, where it and its active metabolites can exert their effects on GABA receptors.
Q3: What are the key physicochemical properties of this compound relevant to BBB penetration?
The ability of a molecule to cross the BBB is significantly influenced by its physicochemical properties. Key parameters for this compound are summarized in the table below. A LogP value around 2-5, a molecular weight under 500 Da, and a polar surface area (TPSA) below 90 Ų are generally considered favorable for BBB penetration.
| Property | Value | Source |
| Molecular Weight | 334.77 g/mol | |
| LogP | 3.06 | |
| Topological Polar Surface Area (TPSA) | 75.7 Ų | |
| pKa (Strongest Acidic) | -1.1 | |
| pKa (Strongest Basic) | 12 | |
| Water Solubility | 70.9 mg/L |
Q4: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Lower than expected brain concentrations of this compound in in vivo studies.
Possible Causes and Troubleshooting Steps:
-
P-glycoprotein (P-gp) Efflux:
-
Question: Could active efflux by P-gp be limiting the brain uptake of this compound?
-
Troubleshooting:
-
Co-administration with a P-gp inhibitor: Conduct a pilot study in an animal model where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A significant increase in the brain-to-plasma concentration ratio of this compound in the presence of the inhibitor would suggest it is a P-gp substrate.
-
Use of P-gp knockout models: If available, utilize P-gp knockout (e.g., mdr1a/b knockout) mice to directly assess the impact of P-gp on this compound's brain penetration.
-
-
-
Rapid Metabolism:
-
Question: Is this compound being rapidly metabolized in the periphery or at the BBB, reducing the amount of parent drug available to enter the brain?
-
Troubleshooting:
-
Pharmacokinetic analysis: Perform a detailed pharmacokinetic study to measure the plasma concentrations of both this compound and its major active metabolite, SL 75102, over time. This will help determine the rate and extent of metabolism.
-
In vitro metabolism assays: Use liver microsomes or recombinant enzymes to study the metabolic stability of this compound and identify the major enzymes involved.
-
-
-
Plasma Protein Binding:
-
Question: Is high plasma protein binding limiting the free fraction of this compound available for BBB transport?
-
Troubleshooting:
-
Determine the unbound fraction: Use techniques like equilibrium dialysis or ultrafiltration to measure the fraction of this compound that is not bound to plasma proteins. Only the unbound drug is available to cross the BBB.
-
-
Issue 2: High variability in permeability results in in vitro BBB models.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Monolayer Integrity:
-
Question: Is the integrity of my in vitro BBB model (e.g., Caco-2, hCMEC/D3, or primary endothelial cells) compromised?
-
Troubleshooting:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values across your cell monolayers. Ensure that TEER values are stable and within the expected range for your cell type before and during the permeability assay.
-
Use of paracellular markers: Include a fluorescently labeled, non-permeable marker (e.g., Lucifer yellow or FITC-dextran) in your assay. High transport of this marker indicates a leaky monolayer.
-
-
-
Inaccurate Quantification of this compound:
-
Question: Is the analytical method used to quantify this compound in the donor and receiver compartments accurate and sensitive enough?
-
Troubleshooting:
-
Method validation: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for linearity, accuracy, precision, and sensitivity in the relevant biological matrices.
-
Matrix effects: Evaluate for potential matrix effects from the cell culture medium or lysis buffer that could interfere with quantification.
-
-
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a general method for assessing the permeability of this compound across a cell-based in vitro BBB model (e.g., hCMEC/D3 cells grown on Transwell® inserts).
Materials:
-
hCMEC/D3 cells (or other suitable brain endothelial cell line)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (as a paracellular marker)
-
Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer
-
LC-MS/MS or other validated analytical method for this compound quantification
Methodology:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell® inserts at a high density.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed, typically for 5-7 days. Monitor monolayer integrity by measuring TEER.
-
Permeability Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound and Lucifer yellow to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS. f. At the end of the experiment, collect samples from the donor chamber.
-
Sample Analysis: a. Quantify the concentration of this compound in the donor and receiver samples using a validated analytical method. b. Measure the fluorescence of Lucifer yellow in the samples to assess monolayer integrity.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for this compound using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of this compound appearance in the receiver chamber (mol/s)
- A is the surface area of the Transwell® membrane (cm²)
- C0 is the initial concentration of this compound in the donor chamber (mol/cm³)
Protocol 2: In Situ Brain Perfusion in Rats
This protocol provides an overview of the in situ brain perfusion technique to measure the brain uptake of this compound in an animal model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)
-
This compound
-
[¹⁴C]-Sucrose or another vascular space marker
-
Surgical instruments
-
Peristaltic pump
-
Brain tissue homogenizer
-
Scintillation counter and analytical balance
Methodology:
-
Anesthesia and Surgery: Anesthetize the rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: a. Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min). b. After a brief pre-perfusion to wash out the blood, switch to the perfusion buffer containing a known concentration of this compound and the vascular space marker. c. Perfuse for a short duration (e.g., 30-60 seconds).
-
Brain Collection and Processing: a. Decapitate the rat and quickly remove the brain. b. Dissect the brain region of interest. c. Weigh the brain tissue and homogenize it.
-
Sample Analysis: a. Analyze a portion of the homogenate and the perfusion buffer for this compound concentration using a validated analytical method. b. Determine the amount of the vascular space marker in the homogenate using a scintillation counter.
-
Data Analysis: a. Calculate the brain uptake clearance (K_in) or the brain-to-perfusate concentration ratio (Kp).
Visualizations
Below are diagrams illustrating key concepts related to the delivery of this compound across the blood-brain barrier.
References
minimizing variability in animal studies involving progabide
Technical Support Center: Progabide (B1679169) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a gamma-aminobutyric acid (GABA) receptor agonist. It functions as a prodrug, meaning it is metabolized in the body to produce active compounds that enhance GABAergic neurotransmission, the primary inhibitory system in the central nervous system.[1] this compound and its active metabolites act as agonists at both GABA-A and GABA-B receptors, helping to reduce neuronal excitability.[1][2]
Q2: What are the active metabolites of this compound?
A2: this compound is metabolized into several active compounds, including this compound acid (SL-75.102), gabamide, and GABA itself.[2] this compound and this compound acid can cross the blood-brain barrier, where they are further metabolized to gabamide and GABA within the brain.[2]
Q3: What are the common animal models used in this compound research?
A3: this compound has been evaluated in various animal models, including:
-
Epilepsy models: Such as the kindled amygdaloid seizure model in rats, to assess its anticonvulsant properties.
-
Anxiety and depression models: To investigate its potential psychiatric applications.
Q4: What is a recommended vehicle for dissolving this compound for in vivo administration?
A4: A commonly used vehicle for this compound is a suspension in saline containing 0.1% Tween 80 for intraperitoneal (IP) injections in rats. Due to its low water solubility, using a surfactant like Tween 80 is often necessary to achieve a uniform suspension.
Q5: What are the key considerations for this compound stability and storage?
A5: this compound's stability is pH-dependent, with maximum stability occurring at a pH of 6 to 7. It behaves as a weak base, with solubility increasing as the pH decreases. For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months.
Troubleshooting Guides
This section addresses specific issues that may arise during animal studies with this compound, leading to increased variability.
Issue 1: High variability in behavioral or physiological responses to this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Drug Preparation | Ensure the this compound solution/suspension is homogenous before each administration. Use sonication if necessary, especially with DMSO-based solutions. Prepare fresh solutions regularly. | This compound has low solubility, and inconsistent preparation can lead to variable dosing. |
| Animal Stress | Acclimate animals to the experimental environment and handling procedures for a sufficient period before the study begins. Minimize noise and other stressors in the animal facility. | Stress can significantly impact physiological and behavioral outcomes, introducing variability. |
| Sex Differences | Consider using both male and female animals in your study design, and analyze the data for sex-specific effects. | There can be sex-dependent differences in the response to drugs that modulate the GABAergic system. |
| Route of Administration | Use a consistent and appropriate route of administration. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For IP injections, inject into the lower abdominal quadrant to avoid organ damage. | Improper administration can lead to variable absorption and bioavailability. |
| Circadian Rhythm | Conduct experiments at the same time of day for all animals to minimize the influence of circadian variations on drug metabolism and behavior. | Biological rhythms can affect drug efficacy and toxicity. |
Issue 2: Inconsistent or unexpected pharmacokinetic profiles.
| Potential Cause | Troubleshooting Step | Rationale |
| First-Pass Metabolism (Oral Dosing) | Be aware that oral administration of this compound may be subject to a significant first-pass effect, which can lead to lower bioavailability. Consider alternative routes like IP injection for more direct systemic exposure. | The first-pass effect can vary between individual animals, contributing to pharmacokinetic variability. |
| Food Effects | Standardize the feeding schedule of the animals. For oral dosing, consider whether fasting is appropriate for your study, as food can affect drug absorption. | The presence or absence of food in the gastrointestinal tract can alter the rate and extent of drug absorption. |
| Drug Interactions | Be cautious of co-administering other drugs that may interact with this compound's metabolism or its GABAergic targets. | Co-administered compounds can alter the pharmacokinetic and pharmacodynamic properties of this compound. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (Intravenous Administration)
| Dose | Total Body Clearance (L/hr/kg) | Half-Life (hr) | Volume of Distribution (L/kg) |
| 50 mg | 2.09 (± 0.15) | 0.656 (± 0.054) | 1.97 (± 0.08) |
| 100 mg | 1.53 (± 0.18) | 0.789 (± 0.079) | 1.79 (± 0.21) |
| Data from a study in five chronically catheterized male rhesus monkeys. |
Table 2: Dosing Information for this compound in Rodent Models
| Species | Model | Dose Range (mg/kg) | Route of Administration | Reference |
| Rat (Wistar) | Corticosterone Secretion | 10 - 200 | Intraperitoneal (IP) | |
| Rat | Kindled Amygdaloid Seizures | 100 - 200 | Intraperitoneal (IP) | |
| Rat | Local Cerebral Glucose Utilization | 80 - 320 | Intraperitoneal (IP) |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats
1. Materials:
- This compound powder
- Sterile saline (0.9% NaCl)
- Tween 80
- Sterile vials
- Sonicator (optional)
- Appropriate syringes and needles (e.g., 25-27 gauge)
2. Vehicle Preparation:
- Prepare a 0.1% Tween 80 solution in sterile saline. For example, add 100 µL of Tween 80 to 100 mL of sterile saline and mix thoroughly.
3. This compound Suspension Preparation:
- Weigh the required amount of this compound powder based on the desired dose and the number of animals.
- In a sterile vial, add a small amount of the vehicle to the this compound powder to create a paste.
- Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (e.g., 1 mL/kg).
4. Animal Preparation and Injection:
- Weigh each rat accurately to determine the correct injection volume.
- Gently restrain the rat.
- Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
- Inject the this compound suspension slowly.
Protocol 2: Oral Gavage Administration of this compound in Rodents
1. Materials:
- This compound powder
- Appropriate vehicle (e.g., water with a suspending agent like 0.5% methylcellulose)
- Sterile vials
- Oral gavage needles (appropriate size for the animal, e.g., 18-20 gauge for mice, 16-18 gauge for rats)
- Syringes
2. This compound Suspension Preparation:
- Prepare the vehicle solution.
- Suspend the this compound powder in the vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.
3. Animal Preparation and Administration:
- Weigh the animal to calculate the correct volume. The maximum recommended volume for oral gavage is typically 10 mL/kg.
- Properly restrain the animal to immobilize the head and align the nose, head, and spine.
- Gently insert the gavage needle into the esophagus and advance it to the stomach. The appropriate length can be pre-measured from the corner of the animal's mouth to the last rib.
- Administer the suspension slowly. If any resistance is met or if the animal shows signs of distress, withdraw the needle immediately.
Visualizations
Caption: this compound Metabolism and Entry into the CNS.
Caption: this compound's Dual Action on GABA Receptor Signaling Pathways.
Caption: General Experimental Workflow for this compound Animal Studies.
References
addressing progabide's interaction with other antiepileptic drugs in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-administration of progabide (B1679169) with other antiepileptic drugs (AEDs).
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic interactions between this compound and other commonly prescribed antiepileptic drugs?
A1: this compound has been shown to have significant pharmacokinetic interactions with several commonly prescribed AEDs. When co-administered, this compound can alter the plasma concentrations of phenytoin (B1677684), carbamazepine (B1668303), and phenobarbital (B1680315).[1][2] However, studies have shown no significant modifications to the pharmacokinetic profile of valproic acid.[1]
Q2: How does this compound affect phenytoin concentrations?
A2: The co-administration of this compound leads to a significant increase in serum phenytoin concentrations.[2] This is likely due to this compound inhibiting the hepatic microsomal enzymes responsible for phenytoin metabolism.[2] This interaction often necessitates a reduction in phenytoin dosage to avoid potential toxicity.
Q3: What is the nature of the interaction between this compound and carbamazepine?
A3: The interaction between this compound and carbamazepine is complex. Co-administration typically results in a significant decrease in the serum concentration of carbamazepine and a significant increase in the concentration of its active metabolite, carbamazepine-10,11-epoxide. This is thought to be caused by this compound displacing carbamazepine from its protein binding sites and inhibiting the metabolism of the epoxide metabolite.
Q4: Does this compound interact with phenobarbital?
A4: Yes, this compound has been observed to reduce the total body clearance of phenobarbital, leading to an increase in its plasma concentration. This suggests that a downward adjustment of the phenobarbital dosage may be necessary when these two drugs are administered concurrently.
Q5: Is there a significant interaction between this compound and valproic acid?
A5: Based on available clinical data, the co-administration of this compound does not appear to cause any significant modifications to the kinetic profile of valproic acid.
Q6: What are the general recommendations when adding this compound to an existing AED regimen?
A6: When this compound is added to an established treatment with phenytoin, carbamazepine, or phenobarbital, it is crucial to monitor the plasma concentrations of the existing AEDs closely. Dosage adjustments of the co-administered AEDs are often necessary to maintain therapeutic levels and avoid adverse effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased side effects of phenytoin (e.g., nystagmus, ataxia) after initiating this compound. | This compound is likely inhibiting phenytoin metabolism, leading to elevated plasma concentrations. | 1. Immediately measure the patient's serum phenytoin concentration.2. Reduce the phenytoin dosage.3. Continue to monitor phenytoin levels and clinical signs of toxicity. |
| Breakthrough seizures in a patient stable on carbamazepine after starting this compound. | This compound may be displacing carbamazepine from plasma proteins, leading to a decrease in the parent drug's concentration. | 1. Measure serum concentrations of both carbamazepine and its active metabolite, carbamazepine-10,11-epoxide.2. Adjust the carbamazepine dosage based on the clinical response and metabolite levels. |
| Increased sedation or other adverse effects of phenobarbital when co-administered with this compound. | This compound is likely reducing the clearance of phenobarbital, resulting in higher plasma levels. | 1. Assess the patient's serum phenobarbital concentration.2. Consider a reduction in the phenobarbital dosage.3. Monitor for continued signs of CNS depression. |
Data Presentation
Table 1: Summary of Pharmacokinetic Interactions between this compound and Other Antiepileptic Drugs
| Co-administered AED | Effect on AED Concentration | Effect on AED Metabolite Concentration | Probable Mechanism | Clinical Recommendation |
| Phenytoin | Significant Increase | Not Applicable | Inhibition of hepatic microsomal enzymes | Monitor phenytoin levels; dosage reduction may be necessary. |
| Carbamazepine | Significant Decrease | Significant Increase (Carbamazepine-10,11-epoxide) | Displacement from protein binding sites and inhibition of epoxide metabolism. | Monitor both carbamazepine and its epoxide metabolite levels; dosage adjustment may be required. |
| Phenobarbital | Significant Increase | Not Applicable | Reduction of total body clearance | Monitor phenobarbital levels; dosage reduction may be necessary. |
| Valproic Acid | No Significant Change | Not Applicable | No significant interaction observed. | Routine monitoring is sufficient. |
Table 2: Quantitative Data from a Study on this compound and Phenytoin Interaction
Data from a study by Brundage et al. (1987) involving patients on concurrent phenytoin and carbamazepine therapy.
| Treatment Period | Mean Phenytoin Concentration (mg/L) |
| Baseline | 17.5 |
| During this compound Treatment | 20.4 |
| Placebo | 16.8 |
Experimental Protocols
1. Clinical Protocol for Assessing Pharmacokinetic Interactions of this compound with Other AEDs (Adapted from Bianchetti et al., 1987)
-
Study Design: Four separate, open-label, repeated-dose studies.
-
Subjects: Six healthy young male volunteers per study.
-
Procedure:
-
Baseline Phase: Subjects receive a single oral dose of the AED being studied (phenobarbital, phenytoin, carbamazepine, or valproic acid). Serial blood samples are collected over 48-72 hours to determine the baseline pharmacokinetic profile of the AED.
-
Washout Period: A washout period of at least one week is observed.
-
This compound Administration: Subjects receive this compound at a dose of 600 mg three times a day (t.i.d.) for 15 consecutive days.
-
Co-administration Phase: On day 15 of this compound administration, subjects receive a single oral dose of the same AED as in the baseline phase.
-
Blood Sampling: Serial blood samples are collected again over 48-72 hours to determine the pharmacokinetic profile of the AED in the presence of this compound.
-
Sample Analysis: Plasma concentrations of the AEDs and their metabolites (where applicable) are determined using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, and half-life) are calculated for both the baseline and co-administration phases and compared statistically.
-
2. In Vitro Protocol: Cytochrome P450 Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound on the major cytochrome P450 (CYP) isoforms responsible for the metabolism of other AEDs (e.g., CYP2C9 for phenytoin).
-
Materials: Human liver microsomes, specific CYP isoform substrates, this compound, and a panel of positive control inhibitors.
-
Procedure:
-
A specific substrate for the CYP isoform of interest is incubated with human liver microsomes.
-
The incubation is carried out in the presence of a range of concentrations of this compound.
-
A vehicle control (without this compound) and a positive control inhibitor are run in parallel.
-
Following incubation, the reaction is stopped, and the formation of the metabolite of the specific substrate is quantified using LC-MS/MS.
-
The rate of metabolite formation in the presence of this compound is compared to the vehicle control to determine the percentage of inhibition.
-
The IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is then calculated.
-
3. In Vitro Protocol: Plasma Protein Binding Displacement Assay
-
Objective: To assess the potential of this compound to displace other AEDs (e.g., carbamazepine) from plasma proteins.
-
Method: Equilibrium Dialysis.
-
Procedure:
-
A solution of the AED of interest (e.g., carbamazepine) in human plasma is placed in one chamber of a dialysis cell, separated by a semipermeable membrane from a protein-free buffer solution in the other chamber.
-
The system is allowed to reach equilibrium at 37°C.
-
The concentration of the AED is measured in both the plasma and buffer chambers to determine the baseline unbound fraction.
-
The experiment is repeated with the addition of this compound to the plasma chamber.
-
The concentration of the AED in the buffer chamber is measured again. An increase in the concentration of the AED in the buffer chamber indicates displacement from plasma proteins by this compound.
-
Visualizations
Caption: Workflow for a clinical pharmacokinetic drug interaction study.
Caption: Mechanism of this compound's interaction with Phenytoin via CYP450 inhibition.
Caption: Mechanism of this compound displacing Carbamazepine from plasma proteins.
References
overcoming limitations of progabide in clinical trial designs
Progabide (B1679169) Clinical Trial Design: Technical Support Center
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with this compound and its derivatives. The aim is to help overcome the compound's inherent limitations through robust clinical trial design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high inter-subject variability in plasma drug concentrations in our preclinical study. What could be the cause and how can we address this in our trial design?
A: High variability is a known issue with this compound, primarily due to its pharmacokinetic profile.
Likely Causes:
-
Poor and Variable Bioavailability: Oral bioavailability is estimated to be around 60% and can vary between subjects[1][2].
-
First-Pass Metabolism: this compound is extensively metabolized by the liver upon absorption, which can differ significantly among individuals[3].
-
Short Half-Life: The half-life is approximately 4 hours, leading to fluctuating plasma levels[1][2].
Troubleshooting and Design Strategies:
-
Formulation Development: Explore alternative formulations to improve stability and absorption. Prodrugs or advanced delivery systems like nanoparticles can shield the drug from rapid metabolism.
-
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Implement intensive PK sampling in early-phase trials to build robust PK-PD models. This helps in understanding the exposure-response relationship and optimizing dosing regimens.
-
Stratification: In later-phase trials, consider stratifying patients based on metabolic profiles (e.g., genetic markers for liver enzymes) if specific pathways are identified.
Q2: Our team is concerned about the risk of hepatotoxicity. What are the best practices for monitoring and mitigating this risk?
A: Hepatotoxicity is a significant concern with this compound, with reports of severe hepatic injury and necrosis in some patients.
Monitoring and Mitigation Strategies:
-
Strict Exclusion Criteria: Exclude patients with pre-existing liver disease or elevated baseline liver enzymes.
-
Intensive Monitoring Protocol: Implement frequent monitoring of liver function tests (LFTs), especially during the initial weeks of treatment. The FDA recommends a clear protocol for managing patients who show signs of liver injury.
-
Stopping Rules: Define clear, protocol-specified stopping rules based on thresholds of LFT elevation (e.g., "Hy's Law": ALT or AST >3x ULN and Total Bilirubin >2x ULN).
-
Mechanistic Studies: In preclinical stages, conduct studies to understand the mechanism of toxicity. This could involve investigating reactive metabolite formation or potential for immune-mediated reactions.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
This table summarizes key pharmacokinetic data to inform dose selection and modeling.
| Parameter | Value | Source(s) | Clinical Implication |
| Oral Bioavailability | ~60% | Moderate and variable absorption necessitates careful dose-response modeling. | |
| Protein Binding | 95% | High protein binding can be influenced by co-medications, affecting free drug concentration. | |
| Elimination Half-Life | 4-12 hours | Short half-life requires frequent dosing or a controlled-release formulation to maintain therapeutic levels. | |
| Time to Peak Plasma | 2-3 hours | Relatively rapid absorption after oral administration. | |
| Metabolism | Extensive (Hepatic) | High potential for first-pass effect and drug-drug interactions. | |
| Active Metabolites | This compound acid (SL-75.102), GABA | The compound is a prodrug; efficacy depends on conversion to active metabolites. |
Experimental Protocols
Protocol 1: Preclinical Assessment of Drug-Induced Liver Injury (DILI)
This protocol outlines a standard approach for evaluating the hepatotoxic potential of this compound analogs in animal models.
Objective: To assess the potential for a test compound to cause liver injury in a rodent model.
Methodology:
-
Animal Model: Use a relevant strain (e.g., Sprague-Dawley rats), with an equal number of male and female animals per group.
-
Dosing: Administer the test compound daily via oral gavage for a predetermined period (e.g., 28 days). Include a vehicle control group and at least three dose levels (low, medium, high).
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Sample Collection:
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) for clinical chemistry analysis.
-
At the end of the study, perform a terminal bleed for a final comprehensive analysis.
-
-
Biochemical Analysis: Measure key liver function markers in serum, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
-
Histopathology:
-
At necropsy, weigh the liver and examine for gross abnormalities.
-
Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination to identify any hepatocellular necrosis, inflammation, or other signs of injury.
-
-
Data Analysis: Compare data from treated groups with the control group using appropriate statistical methods. A significant, dose-dependent increase in liver enzymes coupled with histopathological findings indicates a DILI potential.
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol is for assessing the ability of new this compound formulations to cross the BBB, a critical step for CNS-targeting drugs.
Objective: To quantify the permeability of a test compound across a cellular model of the BBB.
Methodology:
-
Cell Culture Model: Utilize a co-culture Transwell model, which is a well-established method.
-
Seed human brain microvascular endothelial cells on the apical (luminal) side of a semipermeable Transwell insert.
-
Seed human astrocytes and pericytes on the basal (abluminal) side of the insert.
-
Culture for 4-5 days to allow the formation of a tight barrier.
-
-
Barrier Integrity Measurement: Before the experiment, confirm the integrity of the endothelial monolayer by measuring Trans-Endothelial Electrical Resistance (TEER). A TEER value >150 Ω x cm² is typically considered acceptable.
-
Permeability Experiment:
-
Add the test compound (e.g., a novel this compound prodrug) to the apical (donor) chamber.
-
Include positive (e.g., caffeine, propranolol) and negative (e.g., atenolol, fluorescent dextran) control compounds in separate wells.
-
At specified time points (e.g., 30, 60, 90 minutes), collect samples from the basal (acceptor) chamber.
-
Immediately replace the collected volume with fresh buffer.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the acceptor chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Data Interpretation: A higher Papp value indicates greater permeability across the BBB model. Compare the results to known CNS-penetrant and non-penetrant drugs.
Visualizations (Graphviz)
Signaling Pathway
Caption: Mechanism of action for this compound at the GABA-A receptor.
Experimental Workflow
Caption: Workflow for developing a novel this compound-based therapeutic.
Logical Relationship Diagram
Caption: Decision logic for patient enrollment based on liver function.
References
Validation & Comparative
A Comparative Guide to Progabide and Gabapentin in Preclinical Models of Neuropathic Pain
A Head-to-Head Efficacy Showdown Remains Elusive in Preclinical Neuropathic Pain Research
For researchers and drug development professionals navigating the complexities of neuropathic pain, understanding the comparative efficacy of potential therapeutics is paramount. This guide provides a detailed comparison of two such agents: progabide (B1679169), a GABA receptor agonist, and gabapentin (B195806), a gabapentinoid that modulates calcium channel function.
While both compounds have been investigated for their neurological effects, a comprehensive review of the available scientific literature reveals a notable absence of direct, head-to-head preclinical studies comparing the efficacy of this compound and gabapentin specifically in validated models of neuropathic pain. Research on this compound's analgesic properties is considerably more limited and dated compared to the extensive body of work on gabapentin.
This guide, therefore, presents a detailed overview of each compound's mechanism of action and summarizes the available preclinical efficacy data, allowing for an indirect comparison. We will delve into the established experimental protocols used to evaluate these drugs and provide visualizations of their signaling pathways and typical experimental workflows.
Mechanisms of Action: Two Distinct Approaches to Neuromodulation
This compound and gabapentin exert their effects through fundamentally different molecular targets within the nervous system.
This compound: A Direct Agonist of GABA Receptors
This compound is a gamma-aminobutyric acid (GABA) analogue that functions as a direct agonist at both GABA-A and GABA-B receptors.[1][2] It is also a prodrug, being metabolized to GABA itself.[1] By activating these primary inhibitory receptors in the central nervous system, this compound enhances inhibitory neurotransmission, thereby reducing neuronal excitability.[3][4] This mechanism is central to its anticonvulsant effects.
Gabapentin: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels
In contrast, gabapentin does not act directly on GABA receptors. Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate. By dampening excitatory signaling, gabapentin alleviates the neuronal hyperexcitability characteristic of neuropathic pain states.
Preclinical Efficacy in Neuropathic Pain Models
The following sections summarize the available efficacy data for each compound in established animal models of neuropathic pain.
This compound: Limited Evidence in Neuropathic Pain
Preclinical research on the analgesic effects of this compound is sparse, with most studies focusing on its anticonvulsant properties. While its mechanism of action suggests potential efficacy in pain states characterized by neuronal hyperexcitability, there is a lack of published, peer-reviewed studies providing quantitative data on its effects in neuropathic pain models such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI). Early research explored its potential in various neurological and psychiatric conditions, but it did not gain widespread use for pain management.
Gabapentin: A Well-Established Profile in Neuropathic Pain Models
Gabapentin has been extensively studied in various preclinical models of neuropathic pain and has consistently demonstrated efficacy in alleviating pain-related behaviors. The most common models used are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models in rats.
Quantitative Efficacy Data for Gabapentin
The following tables summarize representative data from preclinical studies evaluating gabapentin's effect on mechanical allodynia and thermal hyperalgesia.
Table 1: Efficacy of Gabapentin on Mechanical Allodynia in the CCI Model
| Species | Dose (mg/kg, i.p.) | Post-CCI Day | Assessment Method | % Reversal of Allodynia / Increase in Paw Withdrawal Threshold (g) |
| Rat | 100 | 14 | Von Frey filaments | Significant attenuation of mechanical allodynia |
| Rat | 100 | 15 | Von Frey filaments | Paw withdrawal threshold increased to 9.2 ± 3.9 g at 3h post-dose |
Table 2: Efficacy of Gabapentin on Thermal Hyperalgesia in the CCI Model
| Species | Dose (mg/kg, i.p.) | Post-CCI Day | Assessment Method | Increase in Paw Withdrawal Latency (s) |
| Rat | 100 | 14 | Hot Plate Test | Significant attenuation of heat hyperalgesia |
| Rat | 100 | 15 | Plantar Test | Paw withdrawal latency increased to 14s |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation of analgesic compounds. The following outlines a typical workflow for assessing the efficacy of a test agent in a rodent model of neuropathic pain.
References
A Comparative Guide to Progabide and Baclofen: Unraveling their Effects on GABAB Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of progabide (B1679169) and baclofen (B1667701), two critical modulators of the GABAergic system. While both compounds ultimately influence GABAB receptor signaling, their distinct mechanisms of action, receptor selectivity, and downstream effects have significant implications for their therapeutic applications and research use. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the critical signaling pathways to facilitate a deeper understanding of these two compounds.
Overview and Key Differences
Baclofen is a selective and direct agonist for the GABAB receptor.[1] In contrast, this compound is a non-selective GABA receptor agonist, exhibiting activity at both GABAA and GABAB receptors.[2][3] Furthermore, this compound acts as a prodrug, being metabolized in the body to gamma-aminobutyric acid (GABA) and other active metabolites, which then exert their effects on GABA receptors.[2][4] This fundamental difference in receptor selectivity is a crucial factor influencing their distinct pharmacological profiles and clinical applications. Baclofen is primarily utilized for the management of spasticity, whereas this compound has been explored for the treatment of epilepsy.
Quantitative Comparison of Receptor Binding and Potency
Direct comparative quantitative data for this compound's affinity and potency specifically at the GABAB receptor is limited due to its non-selective nature and its function as a prodrug. However, extensive data is available for baclofen, establishing it as a potent and selective GABAB receptor agonist.
| Parameter | Baclofen | This compound | References |
| Receptor Selectivity | Selective GABAB Receptor Agonist | Non-selective GABAA and GABAB Receptor Agonist | |
| Binding Affinity (Ki) | ~0.04 µM (for (-)-baclofen displacing [3H]GABA) | Data for direct GABAB binding is not readily available. Displaces [3H]GABA from receptor binding sites. | |
| Functional Potency (EC50) | ~1.5 µM (for hyperpolarization in substantia nigra neurons) | Data for direct GABAB-mediated functional response is not directly comparable due to its action at GABAA receptors and its metabolism to GABA. |
GABAB Receptor Signaling Pathways
Activation of the GABAB receptor by an agonist, such as baclofen or the metabolites of this compound, initiates a cascade of intracellular events through the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
Comparative Effects on Downstream Signaling
| Downstream Effect | Baclofen | This compound | References |
| Adenylyl Cyclase Activity | Inhibits forskolin-stimulated adenylyl cyclase, leading to decreased cAMP levels. | Expected to inhibit adenylyl cyclase through its GABAB receptor agonism, though direct comparative studies are limited. Also has broader effects on monoamine turnover. | |
| GIRK Channel Activity | Activates GIRK channels, leading to potassium efflux and neuronal hyperpolarization. | Expected to activate GIRK channels via its GABAB agonist activity. | |
| Voltage-Gated Calcium Channel (VGCC) Activity | Inhibits VGCCs, leading to reduced neurotransmitter release. | Activation of GABAB receptors by this compound metabolites retards the influx of calcium ions. | |
| Other Neurotransmitter Systems | Primarily acts on the GABAergic system. | Affects norepinephrine (B1679862) and 5-hydroxytryptamine turnover. |
Experimental Protocols
GABAB Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a compound for the GABAB receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The membrane pellet is washed multiple times to remove endogenous GABA.
-
Binding Assay: The washed membranes are incubated with a known concentration of a GABAB receptor-specific radioligand (e.g., [3H]GABA in the presence of a GABAA antagonist, or [3H]baclofen) and a range of concentrations of the unlabeled test compound (this compound or baclofen).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (binding affinity) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology for GABAB-Mediated Currents
This protocol is used to measure the functional effects of GABAB receptor agonists on neuronal ion channels.
Detailed Methodology:
-
Cell Preparation: Prepare acute brain slices from a region of interest (e.g., hippocampus or substantia nigra) or use cultured neurons.
-
Recording Setup: Place the slice or coverslip with cultured neurons in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a micromanipulator, a glass micropipette filled with an internal solution is brought into contact with the membrane of a target neuron. A high-resistance seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The neuron's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: The GABAB receptor agonist (this compound or baclofen) is applied to the bath. To isolate GABAB receptor-mediated currents, GABAA receptor antagonists (e.g., bicuculline) can be included in the aCSF.
-
Data Acquisition and Analysis: The resulting changes in membrane current are recorded. To study GIRK channel activation, a voltage ramp protocol can be applied to determine the current-voltage relationship. Dose-response curves can be generated by applying a range of agonist concentrations to determine the EC50.
Summary and Conclusion
This compound and baclofen both exert their effects through the GABAB receptor, yet their pharmacological profiles are distinctly different. Baclofen's selectivity for the GABAB receptor makes it a valuable tool for specifically probing GABAB receptor function and a targeted therapeutic for conditions like spasticity. This compound's broader activity at both GABAA and GABAB receptors, coupled with its metabolism to GABA, results in a more complex and widespread modulation of the GABAergic system, which has been leveraged for its anticonvulsant properties.
For researchers, the choice between this compound and baclofen will depend on the specific scientific question. Baclofen is the preferred agonist for studies focused on isolating GABAB receptor-mediated signaling and function. This compound, on the other hand, may be more relevant for investigating the complex interplay between GABAA and GABAB receptor systems or for studying the effects of a general enhancement of GABAergic tone. This guide provides the foundational knowledge and experimental frameworks necessary for the informed selection and application of these important neuropharmacological agents.
References
- 1. gamma-Aminobutyric acid (GABA) receptor stimulation. II. Specificity of this compound (SL 76002) and SL 75102 for the GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H16ClFN2O2 | CID 44115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of this compound (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticonvulsant Efficacy of Progabide with Behavioral Endpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of progabide's anticonvulsant efficacy against other established antiepileptic drugs (AEDs), supported by experimental data from preclinical behavioral models. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Introduction to This compound (B1679169)
This compound is a gamma-aminobutyric acid (GABA) receptor agonist, a class of drugs that enhances the inhibitory effects of GABA in the brain, thereby reducing excessive neuronal firing that can lead to seizures.[1] It is unique in its ability to act as an agonist at both GABA-A and GABA-B receptors, contributing to its broad spectrum of anticonvulsant activity.[1][2] This dual mechanism of action makes it a compound of significant interest in the study and treatment of epilepsy.
Mechanism of Action: A Dual GABAergic Pathway
This compound exerts its anticonvulsant effects by directly stimulating both major types of GABA receptors.[1][3]
-
GABA-A Receptor Activation: By binding to GABA-A receptors, this compound mimics the action of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus suppressing seizure activity.
-
GABA-B Receptor Activation: this compound's agonism at GABA-B receptors, which are G-protein coupled, results in downstream effects that further inhibit neurotransmitter release and reduce neuronal excitability.
The following diagram illustrates the signaling pathway of this compound:
Comparative Efficacy: Behavioral Endpoints in Preclinical Models
The anticonvulsant potential of this compound has been extensively evaluated in rodent models of epilepsy, primarily through the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Data Presentation: Anticonvulsant Activity of this compound and Comparators
The following table summarizes the median effective dose (ED50) of this compound and other commonly used antiepileptic drugs in the MES and PTZ seizure models in mice and rats. The ED50 represents the dose of a drug that is effective in 50% of the tested animals. A lower ED50 value indicates higher potency.
| Drug | Animal Model | Test | ED50 (mg/kg) |
| This compound | Mouse | MES | 33.5 |
| Rat | MES | 15.0 | |
| Mouse | PTZ | >400 | |
| Rat | PTZ | >400 | |
| Phenytoin (B1677684) | Mouse | MES | 9.5 |
| Rat | MES | 29.0 | |
| Mouse | PTZ | >100 | |
| Rat | PTZ | >100 | |
| Carbamazepine (B1668303) | Mouse | MES | 8.8 |
| Rat | MES | 12.0 | |
| Mouse | PTZ | >100 | |
| Rat | PTZ | >100 | |
| Diazepam | Mouse | PTZ | 0.2 |
| Rat | PTZ | 1.0-2.0 | |
| Mouse | MES | 2.5 | |
| Rat | MES | 5.0 | |
| Ethosuximide (B1671622) | Mouse | PTZ | 130 |
| Rat | PTZ | 75 | |
| Mouse | MES | >500 | |
| Rat | MES | >600 |
Note: ED50 values can vary depending on the specific experimental conditions, such as animal strain, route of administration, and time of testing. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies for the two primary behavioral assays used to validate anticonvulsant efficacy are provided below.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials and Equipment:
-
Rodents (mice or rats)
-
Electroconvulsometer with corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic for corneal application
-
Test compound and vehicle
-
Administration supplies (e.g., gavage needles, syringes)
Procedure:
-
Animal Preparation: Acclimate animals to the testing environment. Administer the test compound or vehicle at a predetermined time before the test.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal. Place the saline-soaked corneal electrodes on the eyes.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered a positive endpoint for anticonvulsant activity.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded, and the ED50 is calculated.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for absence seizures and is used to identify compounds that raise the seizure threshold.
Materials and Equipment:
-
Rodents (mice or rats)
-
Pentylenetetrazol (PTZ) solution
-
Test compound and vehicle
-
Administration supplies
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate animals and administer the test compound or vehicle.
-
PTZ Administration: At a predetermined time after drug administration, inject a convulsive dose of PTZ subcutaneously or intraperitoneally (e.g., 85 mg/kg, s.c., in mice).
-
Observation: Place the animal in an individual observation chamber and observe for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (rhythmic muscle contractions).
-
Endpoint: The absence of clonic seizures for a defined period is considered the endpoint for protection.
-
Data Analysis: The number of animals protected from clonic seizures in each group is recorded, and the ED50 is calculated.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the anticonvulsant efficacy of a test compound using behavioral endpoints.
Conclusion
This compound demonstrates significant anticonvulsant efficacy in preclinical models, particularly in the Maximal Electroshock (MES) test, which is indicative of its potential to control generalized tonic-clonic seizures. Its dual action on both GABA-A and GABA-B receptors provides a broad mechanism for reducing neuronal hyperexcitability. When compared to other antiepileptic drugs, this compound shows a potency in the MES test that is comparable to established drugs like phenytoin and carbamazepine in rats, although it is less potent in mice. Its lack of efficacy in the Pentylenetetrazol (PTZ) model, similar to phenytoin and carbamazepine, suggests a more specific mechanism of action against seizure spread rather than seizure initiation. In contrast, drugs like diazepam and ethosuximide are highly effective in the PTZ model, highlighting the diversity of mechanisms among anticonvulsant agents. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of epilepsy drug discovery and development.
References
A Mechanistic Showdown: Progabide vs. Sodium Valproate in GABAergic Modulation
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of antiepileptic drugs, both progabide (B1679169) and sodium valproate have carved out significant roles, primarily through their modulation of the gamma-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter network in the central nervous system. While both agents ultimately enhance GABAergic tone, their underlying mechanisms of action diverge significantly, offering distinct profiles for researchers and drug development professionals. This guide provides a detailed mechanistic comparison of this compound and sodium valproate, supported by available experimental data and protocols.
Summary of Mechanistic Differences
This compound, a GABA analog, and its active metabolites function as direct agonists at both GABAA and GABAB receptors.[1][2] In contrast, sodium valproate exerts a more multifaceted influence on the GABAergic system. Its primary mechanism is the elevation of GABA levels in the brain, which is achieved by inhibiting the enzyme responsible for GABA degradation, GABA transaminase, and potentially by stimulating the synthesis of GABA via the enzyme glutamic acid decarboxylase.[3][4] Furthermore, sodium valproate's therapeutic effects are also attributed to its ability to block voltage-gated sodium and calcium channels and its activity as a histone deacetylase inhibitor.
Quantitative Comparison of Molecular Interactions
To objectively compare the molecular interactions of this compound and sodium valproate with their respective targets, the following tables summarize key quantitative data from various experimental studies.
Table 1: this compound and Metabolite Receptor Binding Affinities
| Compound | Receptor | Parameter | Value | Species | Reference |
| SL 75102 (this compound metabolite) | GABAB | Relative Potency (vs. GABA) | ~0.1 | Rat | [5] |
Table 2: Sodium Valproate Enzyme Inhibition and Activation
| Enzyme | Action | Parameter | Value | Condition | Species | Reference |
| GABA Transaminase | Inhibition | - | Inhibition observed | In vitro | Human | |
| Glutamic Acid Decarboxylase | Activation | - | Increased flux/activity | In vitro/In vivo | Rat |
Note: Specific Ki or IC50 values for the inhibition of GABA transaminase by sodium valproate were not consistently reported in the reviewed literature. Similarly, the activation of glutamic acid decarboxylase is described qualitatively, with quantitative measures of activation not being standardized across studies.
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of this compound and sodium valproate translate into different effects on neuronal signaling.
This compound: Direct GABA Receptor Agonism
This compound and its active metabolite, SL 75102, directly bind to and activate both GABAA and GABAB receptors. Activation of the ionotropic GABAA receptor leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Activation of the metabotropic GABAB receptor, on the other hand, initiates a G-protein coupled signaling cascade that results in downstream effects such as the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately leading to a reduction in neurotransmitter release.
Sodium Valproate: Multi-pronged Modulation of GABAergic and Other Pathways
Sodium valproate's mechanism is more complex, involving the modulation of GABA metabolism and other neuronal targets. By inhibiting GABA transaminase, it reduces the breakdown of GABA, thereby increasing its synaptic concentration. There is also evidence to suggest it can increase GABA synthesis by activating glutamic acid decarboxylase. Beyond the GABA system, sodium valproate's anticonvulsant effects are bolstered by its inhibition of voltage-gated sodium and calcium channels, which reduces neuronal excitability, and its role as a histone deacetylase inhibitor, which can modulate gene expression related to neuronal function.
Experimental Protocols
The following are summaries of typical experimental protocols used to assess the mechanistic properties of compounds like this compound and sodium valproate.
Radioligand Binding Assay for GABAA Receptor Affinity
This assay determines the binding affinity of a compound to the GABAA receptor.
Detailed Steps:
-
Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and centrifuge to isolate the crude membrane fraction containing GABAA receptors. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the prepared membranes with a constant concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay for GABA Transaminase Activity
This assay measures the ability of a compound to inhibit the activity of the GABA transaminase enzyme.
Detailed Steps:
-
Enzyme Preparation: Obtain a source of GABA transaminase, either as a purified recombinant enzyme or from a tissue homogenate (e.g., rat brain).
-
Enzyme Reaction: In a reaction mixture, combine the enzyme, its substrates (GABA and α-ketoglutarate), and a range of concentrations of the test inhibitor (sodium valproate).
-
Product Measurement: Monitor the formation of one of the reaction products, typically glutamate, over time. This can be done using various methods, such as spectrophotometry (by coupling the reaction to another enzyme that produces a colored product) or chromatography (e.g., HPLC).
-
Data Analysis: Plot the enzyme activity (rate of product formation) against the inhibitor concentration to determine the IC50 value. The Ki can be determined through further kinetic analysis, such as a Lineweaver-Burk plot.
Conclusion
This compound and sodium valproate, while both enhancing GABAergic neurotransmission, do so through fundamentally different mechanisms. This compound acts as a direct GABA receptor agonist, offering a targeted approach to enhancing inhibitory signaling. Sodium valproate, in contrast, employs a broader strategy, influencing GABA metabolism, ion channel function, and gene expression. Understanding these mechanistic distinctions is paramount for researchers in the field of neuropharmacology and for the strategic development of novel antiepileptic and neuromodulatory therapies. The experimental protocols outlined provide a foundation for the continued investigation and characterization of compounds targeting the GABAergic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C17H16ClFN2O2 | CID 44115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evidence that SL75102 is an agonist at GABAb as well as GABAa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Progabide vs. Placebo in Epilepsy: A Comparative Analysis of Double-Blind Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of progabide (B1679169) and placebo in the treatment of epilepsy, based on data from double-blind, placebo-controlled clinical trials. This compound, a gamma-aminobutyric acid (GABA) analog and prodrug, functions as an agonist at both GABA-A and GABA-B receptors, aiming to enhance inhibitory neurotransmission in the brain to control seizures.[1][2][3][4][5] This analysis focuses on the efficacy and safety of this compound as an add-on therapy for patients with epilepsy, particularly those with seizures refractory to other treatments.
Efficacy of this compound
Clinical trials have demonstrated that this compound can be effective in reducing seizure frequency in a subset of patients with difficult-to-treat epilepsy.
Summary of Efficacy Data from a Double-Blind, Placebo-Controlled, Crossover Trial
| Efficacy Measure | This compound | Placebo | p-value |
| Patients with >50% Seizure Reduction | 18 out of 51 (35.3%) | 8 out of 51 (15.7%) | < 0.05 |
| Seizure-Free Patients | 6 out of 51 (11.8%) | 2 out of 51 (3.9%) | - |
| Patient & Clinician Preference | Favored this compound | - | < 0.01 |
Data from a study of 51 patients with refractory epilepsy receiving this compound or placebo as add-on therapy for 8 weeks each.
In another double-blind, crossover add-on trial with 11 patients suffering from intractable complex partial seizures, one patient experienced a decrease in seizure frequency of over 50%. However, a different multicenter, double-blind, placebo-controlled trial found no statistically significant difference between this compound and placebo in seizure frequency or duration for most analyses performed.
A trial involving 20 therapy-resistant epileptic patients showed that 12 were considered improved with this compound compared to two with placebo (p<0.01). In this study, nine of the 20 patients had a 48-100% reduction in total seizure count during the this compound treatment period, leading to a significant reduction in the total number of seizures compared to placebo (p<0.05). Similarly, a study with 15 patients who completed the trial found that seizures were reduced in 14 of them during the this compound period compared to the placebo period. The reduction in total seizure count was significant for the entire group (p<0.01) and for subgroups with generalized (p<0.01) and partial (p<0.05) epilepsies.
Safety and Tolerability
This compound is generally considered to be well-tolerated, though some adverse effects have been reported.
Summary of Adverse Events
| Adverse Event | This compound | Placebo |
| Mild Clinical Side Effects | 54.7% of patients | 37.7% of patients |
| Common Side Effects | Drowsiness, dizziness, headache, nausea, vomiting, diarrhea. | - |
| Serious Adverse Events | Elevation of liver transaminases, gastritis, acute psychosis (led to withdrawal in 4 of 59 patients in one study). | - |
One of the primary concerns with this compound is its potential for hepatotoxicity, and monitoring of liver function is recommended. In one study, a patient was withdrawn due to a several-fold increase in SGOT and SGPT.
Experimental Protocols
The majority of studies evaluating this compound have been double-blind, placebo-controlled, crossover trials, often with this compound used as an add-on therapy to existing antiepileptic drugs.
Typical Trial Methodology:
-
Design: Double-blind, placebo-controlled, crossover.
-
Patient Population: Patients with moderate to severe, often refractory, epilepsy (including partial and generalized seizures).
-
Treatment Periods: Typically involved an active treatment period with this compound and a placebo period, separated by a washout period. For example, in one study, 51 patients received their standard anticonvulsant therapy plus either this compound (30-40 mg/day) or a placebo for 8 weeks each.
-
Concomitant Medications: Patients generally continued their existing antiepileptic drug regimens. In some studies, efforts were made to maintain stable plasma concentrations of these concomitant medications.
-
Efficacy Assessment: Seizure frequency and type were meticulously recorded by patients and/or caregivers, often in seizure diaries.
-
Safety Monitoring: Included regular clinical assessments, neurological examinations, and laboratory tests, with a particular focus on liver function.
Visualizing the Data
This compound's Mechanism of Action
Caption: this compound enhances GABAergic inhibition through direct agonism and metabolism to GABA.
Typical Experimental Workflow of a Double-Blind, Crossover Trial
Caption: Workflow of a double-blind, placebo-controlled, crossover epilepsy trial.
References
A Comparative Analysis of Progabide and Vigabatrin in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two significant gamma-aminobutyric acid (GABA)ergic antiseizure medications, progabide (B1679169) and vigabatrin (B1682217). Both drugs were developed to modulate the primary inhibitory neurotransmitter system in the central nervous system, yet they achieve this through distinct mechanisms of action. This fundamental difference influences their efficacy across various preclinical models of epilepsy, their clinical applications, and their side-effect profiles. This document synthesizes data from multiple studies, presenting their performance, outlining the experimental protocols used for their evaluation, and visualizing key pathways and workflows.
Mechanism of Action: A Tale of Two GABAergic Strategies
This compound and vigabatrin both enhance GABAergic inhibition but at different points in the synaptic lifecycle of GABA.
This compound is a centrally active prodrug and a direct GABA receptor agonist.[1] After crossing the blood-brain barrier, it is metabolized into several active compounds, including GABA itself and other molecules that directly bind to and activate both ionotropic GABA-A and metabotropic GABA-B receptors.[1][2][3][4] This direct agonism mimics the natural action of GABA, leading to increased chloride ion influx (GABA-A) and modulation of downstream signaling (GABA-B), which both result in neuronal hyperpolarization and reduced excitability.
Vigabatrin , in contrast, does not interact with GABA receptors directly. Instead, it was rationally designed to be an irreversible inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for the catabolism of GABA in the brain. By permanently inactivating GABA-T, vigabatrin leads to a sustained, widespread increase in the concentration of GABA in the synaptic cleft and surrounding areas. This elevation of endogenous GABA enhances inhibitory signaling at GABAergic synapses. The duration of its effect is dependent on the resynthesis rate of the GABA-T enzyme rather than the drug's own half-life.
The following diagram illustrates the GABAergic synapse and the distinct targets of this compound and vigabatrin.
Caption: GABAergic synapse showing this compound's agonistic action and Vigabatrin's inhibitory action.
Comparative Efficacy in Preclinical Seizure Models
The differing mechanisms of this compound and vigabatrin translate to distinct profiles of anticonvulsant activity in standard preclinical screening models. Efficacy is often measured by the median effective dose (ED₅₀), which is the dose required to protect 50% of the tested animals from a seizure.
| Seizure Model | Drug | Species | ED₅₀ (mg/kg) | Efficacy Summary | Reference |
| Maximal Electroshock (MES) | This compound | Mouse | ~50-100 | Effective. Suggests utility against generalized tonic-clonic seizures. | |
| Vigabatrin | Mouse/Rat | >300 (Inactive) | Generally considered ineffective, suggesting a lack of utility against generalized tonic-clonic seizures. | ||
| Subcutaneous Pentylenetetrazol (scPTZ) | This compound | Mouse/Rat | Not specified | Reported to be effective against PTZ-induced seizures. | |
| Vigabatrin | Mouse | ~150-265 | Active. Suggests efficacy against myoclonic and absence seizures. | ||
| Kindling (Amygdala) | This compound | Rat | Not specified | Attenuates afterdischarge and reduces seizure severity, though often at doses causing sedation. | |
| Vigabatrin | Rat | ~100-250 | Effective against kindled focal seizures; selectively suppresses clonic components. | ||
| Audiogenic Seizures | This compound | Not specified | Not specified | Reported to have a broad spectrum of activity, including against audiogenic seizures. | |
| Vigabatrin | Rat | 100-200 | Effectively suppresses the clonic (forebrain) components of audiogenically kindled seizures. |
Note: ED₅₀ values can vary significantly based on species, strain, route of administration, and specific laboratory protocol. The values presented are approximations from available literature for comparative purposes.
Experimental Protocols
The data summarized above are derived from standardized animal models designed to replicate different aspects of human epilepsy.
Maximal Electroshock (MES) Test
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
-
Objective: To assess a drug's ability to prevent the tonic hindlimb extension phase of a maximal seizure.
-
Apparatus: An AC shock generator with corneal or ear-clip electrodes.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at various doses and time points.
-
At the time of predicted peak effect, a suprathreshold electrical stimulus (e.g., 50-60 Hz for 0.2-1.0s) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
-
The absence of this sign is considered protection.
-
-
Endpoint: The ED₅₀ is calculated as the dose that protects 50% of animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to identify compounds effective against generalized myoclonic and absence seizures.
-
Objective: To evaluate a drug's ability to prevent or delay the onset of clonic seizures induced by the GABA-A antagonist pentylenetetrazol.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 85 mg/kg in mice) is injected subcutaneously.
-
Each animal is placed in an individual observation cage and observed for a set period (e.g., 30 minutes).
-
The primary endpoint is the absence of a clonic seizure (loss of righting reflex for at least 5 seconds).
-
-
Endpoint: The ED₅₀ is the dose that prevents clonic seizures in 50% of the animals.
Kindling Model
Kindling is a model of chronic epilepsy that mimics epileptogenesis and is particularly useful for studying focal (partial) seizures.
-
Objective: To assess a drug's ability to suppress seizures in a brain that has been made chronically hyperexcitable.
-
Procedure:
-
Kindling Acquisition: An electrode is surgically implanted into a specific brain region, commonly the amygdala.
-
A brief, low-intensity electrical stimulus is applied daily. Initially, this stimulus is sub-convulsive.
-
With repeated stimulation, the animal develops progressively longer and more severe seizures, culminating in fully generalized convulsions (e.g., Racine stage 5). This animal is now considered "kindled."
-
Drug Testing: Once fully kindled, the animal is treated with the test compound prior to electrical stimulation.
-
-
Endpoint: Efficacy is measured by a reduction in seizure severity score (e.g., Racine's scale), a decrease in the duration of the afterdischarge (the seizure activity recorded on EEG), or an increase in the seizure threshold.
The diagram below outlines a typical workflow for preclinical anticonvulsant drug screening.
Caption: General experimental workflow for screening antiseizure medications in animal models.
Summary and Conclusion
This compound and vigabatrin represent two distinct, rationally designed approaches to enhancing GABAergic neurotransmission for the treatment of epilepsy.
-
This compound , as a direct GABA-A and GABA-B receptor agonist, demonstrates a broad spectrum of activity in preclinical models, including the MES test, suggesting potential efficacy against generalized tonic-clonic seizures. However, its clinical development and use have been hampered by disappointing efficacy in some trials and concerns over hepatotoxicity.
-
Vigabatrin , an irreversible inhibitor of GABA-T, shows a more specific profile. Its lack of efficacy in the MES test but clear activity in the scPTZ and kindling models correctly predicted its clinical utility for focal (partial) seizures and infantile spasms, rather than generalized tonic-clonic seizures. Its primary limiting side effect is the risk of peripheral visual field defects.
The comparative analysis of these two drugs underscores the importance of utilizing a battery of preclinical models to predict the clinical profile of a novel antiseizure medication. While both compounds target the GABA system, their divergent mechanisms lead to different efficacies in models representing distinct seizure types, providing valuable insights for future drug development and targeted therapeutic strategies.
References
- 1. Continuous bilateral infusion of vigabatrin into the subthalamic nucleus: Effects on seizure threshold and GABA metabolism in two rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An analysis of anticonvulsant actions of GABA agonists (this compound and baclofen) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anticonvulsant and Muscle Relaxant Effects of Progabide and Diazepam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of the GABAergic agonist progabide (B1679169) when co-administered with the benzodiazepine (B76468) diazepam. The focus is on their combined anticonvulsant and muscle relaxant properties, supported by experimental data and detailed methodologies.
Executive Summary
The co-administration of this compound and diazepam demonstrates a significant synergistic relationship, particularly in their anticonvulsant effects. Both compounds modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, but through different mechanisms. This compound, a GABA agonist, directly activates the receptor, while diazepam, a positive allosteric modulator, enhances the effect of GABA. This dual-pronged approach leads to a potentiation of their therapeutic effects, a phenomenon that has been observed in preclinical studies. While quantitative data on their combined muscle relaxant properties is less readily available in the reviewed literature, the distinct mechanisms of action suggest potential for synergy in this area as well.
Data Presentation
Anticonvulsant Effects
A key study has shown that this compound significantly enhances the anticonvulsant potency of diazepam. The median effective dose (ED50) of diazepam required to protect against maximal electroshock-induced seizures (MES) in mice was substantially reduced in the presence of this compound. This indicates a synergistic interaction, where the combined effect is greater than the sum of their individual effects.
Table 1: Synergistic Anticonvulsant Effect of this compound and Diazepam in the Maximal Electroshock Seizure (MES) Test in Mice
| Treatment | MES ED50 (mg/kg) | Fold Potentiation of Diazepam |
| Diazepam alone | [Data not available in searched resources] | - |
| This compound alone | [Data not available in searched resources] | - |
| Diazepam + this compound (50 mg/kg) | Significantly decreased | [Specific fold-change not available in searched resources] |
Note: While a study explicitly states a significant decrease in the MES ED50 of diazepam when combined with this compound, the precise quantitative values from a single comparative study were not available in the searched resources.
Muscle Relaxant Effects
Table 2: Comparative Muscle Relaxant Effects of this compound and Diazepam
| Treatment | Method | Primary Mechanism | Quantitative Data (e.g., Time on Rod) |
| Diazepam | Rotarod Test, Electromyogram | Benzodiazepine Receptor Modulation | [Specific comparative data for co-administration not available in searched resources] |
| This compound | Electromyogram | Direct GABA Receptor Agonism | [Specific comparative data for co-administration not available in searched resources] |
| Diazepam + this compound | - | Dual-Mechanism on GABAergic System | [Data not available in searched resources] |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED50) of a compound required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus:
-
An electroconvulsive shock apparatus with corneal electrodes.
-
Animal restraining cages.
Procedure:
-
Male albino mice (e.g., weighing 20-25 g) are used.
-
Animals are divided into groups and administered the test compounds (this compound, diazepam, or their combination) or vehicle, typically via intraperitoneal (i.p.) injection.
-
At the time of predicted peak drug effect (e.g., 30-60 minutes post-injection), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the tonic hindlimb extension is recorded for each animal.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using a probit analysis or similar statistical method.
Rotarod Test
The rotarod test is widely used to assess motor coordination and the muscle relaxant effects of drugs.
Objective: To evaluate the effect of a compound on motor coordination by measuring the time an animal can remain on a rotating rod.
Apparatus:
-
A rotarod apparatus, consisting of a rotating rod with adjustable speed.
-
Individual compartments to prevent animals from interfering with each other.
Procedure:
-
Male Wistar rats or mice are trained to stay on the rotating rod at a constant speed (e.g., 15-25 rpm) for a set period (e.g., 2-5 minutes).
-
Animals that successfully complete the training are selected for the experiment.
-
On the test day, baseline performance (time on the rod) is recorded for each animal.
-
Animals are then administered the test compounds (this compound, diazepam, or their combination) or vehicle.
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the rotarod, and the latency to fall is recorded.
-
A decrease in the time spent on the rod compared to the baseline indicates impaired motor coordination and a muscle relaxant effect.
Mandatory Visualization
Signaling Pathway of this compound and Diazepam at the GABA-A Receptor
Caption: Synergistic action of this compound and Diazepam on the GABA-A receptor.
Experimental Workflow for Evaluating Anticonvulsant Synergy
Caption: Workflow for assessing the synergistic anticonvulsant effects.
References
A Cross-Study Validation of Progabide's Therapeutic Effects in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of progabide's therapeutic effects with alternative antiepileptic drugs, supported by experimental data from various clinical trials. The information is intended to offer an objective overview for researchers, scientists, and drug development professionals engaged in the field of neurology and pharmacology.
Executive Summary
This compound (B1679169), a γ-aminobutyric acid (GABA) receptor agonist, has been investigated for its anticonvulsant properties, primarily in patients with epilepsy. Clinical studies have demonstrated that this compound can reduce seizure frequency in some patients, particularly those with therapy-resistant epilepsy. However, its efficacy in comparison to other established antiepileptic drugs, such as valproate, appears to be less pronounced. Concerns regarding hepatotoxicity have also been a limiting factor in its clinical development and use. This guide synthesizes findings from multiple studies to provide a comparative analysis of this compound's efficacy, safety, and mechanism of action against placebo and other antiepileptic agents.
Data Presentation
Table 1: Efficacy of this compound as Add-on Therapy in Patients with Refractory Epilepsy (this compound vs. Placebo)
| Study / Parameter | This compound Group | Placebo Group | p-value |
| Loiseau et al. (1983) | |||
| Patients with >50% reduction in seizure frequency | 18 out of 51 (35.3%) | 8 out of 51 (15.7%) | < 0.05[1] |
| Seizure-free patients | 6 out of 51 (11.8%) | 2 out of 51 (3.9%) | Not specified |
| Morselli et al. (1984) | |||
| Patients with >50% reduction in total seizure count | 9 out of 20 (45%) | Not specified | < 0.05[2] |
| Improved global clinical judgment | 12 out of 20 (60%) | 2 out of 20 (10%) | < 0.01[2] |
| Crawford & Chadwick (1986) | |||
| Change in seizure frequency | No significant difference from placebo | No significant difference from this compound | Not statistically significant[3] |
| Leppik et al. (1987) | |||
| Change in seizure frequency and duration | No statistically significant difference | No statistically significant difference | Not statistically significant[4] |
Table 2: Comparative Efficacy of this compound and Valproate as Add-on Therapy
| Study / Parameter | This compound Group | Valproate Group | Placebo Group | Key Findings |
| Crawford & Chadwick (1986) | Inferior to valproate | Superior to placebo | - | This compound was found to be less effective than valproate against all seizure types, especially tonic-clonic seizures. Valproate was superior to placebo. |
Experimental Protocols
Double-Blind, Placebo-Controlled, Cross-Over Trials (Add-on Therapy)
A common methodology across several cited studies involved a double-blind, placebo-controlled, cross-over design.
-
Patient Population: Patients with moderate to severe, therapy-resistant epilepsy (partial and generalized seizures) who were already receiving standard antiepileptic drug regimens.
-
Study Design: Patients were randomly assigned to receive either this compound or a placebo as an add-on to their existing medication for a defined period (e.g., 6 to 8 weeks). Following a washout period or a gradual crossover, patients were switched to the alternative treatment for another period of the same duration.
-
Dosage: this compound was typically administered at daily doses ranging from 19.3 to 40 mg/kg.
-
Efficacy Assessment: The primary efficacy endpoint was the reduction in seizure frequency, often defined as a 50% or greater reduction from baseline. Seizure counts were meticulously recorded by patients or caregivers.
-
Safety Monitoring: Safety was assessed through the recording of adverse events, clinical and neurological examinations, and laboratory tests, with a particular focus on liver function enzymes (SGOT and SGPT).
Single-Blind, Three-Way Cross-Over Trial (Comparative Study)
-
Patient Population: 64 patients with therapy-resistant partial and generalized seizures.
-
Study Design: A single-blind, three-way cross-over comparison of this compound, valproate, and placebo as adjunctive therapy.
-
Outcome: The study was not completed due to a high incidence of elevated hepatic enzymes in the this compound group.
Mandatory Visualization
Signaling Pathways
This compound acts as a prodrug and an agonist at both GABA-A and GABA-B receptors. Its mechanism, along with those of comparator drugs, is depicted below.
Caption: Mechanisms of action for this compound and comparator antiepileptic drugs.
Experimental Workflow
The following diagram illustrates the typical workflow of the double-blind, placebo-controlled, cross-over trials reviewed.
Caption: A typical experimental workflow for a cross-over clinical trial of this compound.
Conclusion
References
Validating Progabide's GABAergic Mechanism of Action: A Comparative Guide Using Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of progabide's performance with other GABAergic modulators, focusing on the validation of its mechanism of action through the use of receptor antagonists. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are outlined.
Introduction to This compound (B1679169)
This compound is an anticonvulsant agent that acts as a gamma-aminobutyric acid (GABA) receptor agonist.[1][2] It is also a prodrug, metabolized in the body to GABA and other active metabolites.[3] Its primary mechanism of action involves enhancing GABAergic inhibition in the central nervous system, which is crucial for controlling neuronal excitability. This guide delves into the experimental validation of this mechanism, particularly through the use of GABA receptor antagonists like bicuculline (B1666979).
Comparison of Anticonvulsant Activity
The anticonvulsant properties of this compound have been evaluated in various animal models, often in comparison to other GABAergic drugs like diazepam. A key method for validating that its anticonvulsant effects are mediated through GABA receptors is to challenge the drug's efficacy with a GABA receptor antagonist.
Table 1: Comparative Anticonvulsant Efficacy Against Chemoconvulsants
| Compound | Animal Model | Antagonist | Antagonist Dose | Effect on Anticonvulsant Activity | Reference |
| This compound | Developing Rats (Bicuculline-induced seizures) | - | - | Age-dependent protection; more effective in older rats with mature GABAergic systems.[4] | [4] |
| Diazepam | Rats (Conflict behavior test) | Bicuculline | 0.5 and 1.0 mg/kg (subcutaneously) | Antagonized the tranquilizing effects of diazepam. | |
| This compound | Mice (Maximal Electroshock Seizure Test - MES) | - | - | Showed a significant anti-MES effect. | |
| Diazepam | Mice (MES Test) | - | - | Effective against MES-induced seizures. |
Electrophysiological Validation of GABA Receptor Agonism
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effects of a drug on ion channels, such as the GABA-A receptor. In this technique, the flow of chloride ions through the GABA-A receptor channel is recorded in response to the application of a GABA agonist. The subsequent application of a competitive antagonist is expected to block this effect.
Table 2: Electrophysiological Data on GABA-A Receptor Modulation
| Agonist | Antagonist | Antagonist Concentration | Observation | Reference |
| GABA (Control) | Bicuculline | 100 µM | Gradually decreased the average channel conductance of spontaneous GABAA channels. | |
| Pentobarbital | Bicuculline | Not specified | Blocked pentobarbital-induced currents. | |
| Diazepam | Bicuculline | Not specified | Modulated spontaneous GABAA channels, effect antagonized by bicuculline. |
Experimental Protocols
In Vivo Anticonvulsant Activity Assessment (Bicuculline-Induced Seizure Model)
This protocol is adapted from studies evaluating the anticonvulsant effects of compounds against seizures induced by the GABA-A receptor antagonist bicuculline.
-
Animal Model: Developing Wistar rats (e.g., postnatal day 7 to 28) are used to assess age-dependent effects.
-
Drug Administration:
-
This compound is administered intraperitoneally (i.p.) at various doses.
-
A control group receives the vehicle.
-
-
Seizure Induction:
-
After a set pretreatment time (e.g., 30 minutes), bicuculline is administered subcutaneously at a convulsant dose.
-
-
Observation: Animals are observed for a defined period (e.g., 30-60 minutes) for the onset, incidence, and severity of seizures (e.g., myoclonic jerks, tonic-clonic convulsions).
-
Data Analysis: The percentage of animals protected from seizures and the latency to the first seizure are calculated for each group.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of GABAergic modulators on GABA-A receptors in cultured neurons or brain slices.
-
Preparation: Prepare acute brain slices (e.g., hippocampus) or cultured neurons.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
The extracellular solution (aCSF) should be continuously perfused over the cells.
-
The intracellular solution in the patch pipette should contain a chloride salt to allow for the measurement of chloride currents.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a target neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply GABA or the test agonist (e.g., this compound) at various concentrations to elicit inward chloride currents.
-
To test for antagonism, co-apply the agonist with a GABA receptor antagonist (e.g., bicuculline or gabazine).
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents.
-
Construct dose-response curves for the agonist in the presence and absence of the antagonist.
-
Determine the EC50 of the agonist and the IC50 of the antagonist.
-
Visualizing the Mechanism of Action
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Conclusion
The available evidence strongly supports that this compound exerts its anticonvulsant effects primarily through the activation of GABA receptors. Qualitative studies consistently demonstrate that GABA-A receptor antagonists, such as bicuculline, can counteract the effects of this compound. However, a notable gap exists in the publicly available literature regarding detailed quantitative data from head-to-head comparative studies with other GABAergic modulators in the presence of antagonists. Further research providing specific dose-response curves and antagonist affinity values would be invaluable for a more precise comparison of this compound's pharmacological profile.
References
- 1. Pharmacology of the GABAergic system: effects of this compound, a GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of anticonvulsant actions of GABA agonists (this compound and baclofen) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of GABA agonists on the neurotoxicity and anticonvulsant activity of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on bicuculline-induced epileptic seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier of Research: A Guide to the Proper Disposal of Progabide
For researchers and scientists at the forefront of drug development, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like progabide (B1679169) is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by stringent regulations to prevent environmental contamination and accidental exposure. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[1][2][3] Improper disposal can lead to the contamination of soil and water, posing a risk to wildlife and human health.[1][4] Therefore, a cautious and informed approach to disposal is paramount.
Step-by-Step Disposal Protocol for this compound
Step 1: Hazard Assessment & Classification
Before disposal, it is crucial to determine if this compound is classified as a hazardous waste. This information is typically found in the Safety Data Sheet (SDS) for the compound. While a specific SDS for this compound's disposal was not found, it is known to be a GABA receptor agonist with potential for liver toxicity. In the absence of definitive data, treating this compound as potentially hazardous waste is the most prudent course of action.
Step 2: Segregation of Waste
Properly segregate this compound waste from other laboratory waste streams. This includes:
-
Unused or expired pure this compound: Keep in its original or a clearly labeled, sealed container.
-
Contaminated materials: Any items that have come into direct contact with this compound, such as personal protective equipment (PPE), weighing boats, and contaminated glassware. These should be collected in a designated, labeled hazardous waste container.
-
Solutions containing this compound: Aqueous or solvent-based solutions should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
Step 3: Packaging and Labeling
All this compound waste must be packaged and labeled in accordance with EPA and institutional guidelines.
-
Containers: Use robust, leak-proof containers that are compatible with the waste they hold.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Solution"). Include the accumulation start date.
Step 4: Storage
Store this compound waste in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Disposal through a Licensed Vendor
The final and most critical step is the disposal of the waste through a licensed hazardous waste disposal company. These companies are equipped to handle and treat pharmaceutical waste in a compliant manner, typically through high-temperature incineration.
-
Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures and approved vendors for the disposal of chemical and pharmaceutical waste.
-
Do not dispose of this compound down the drain or in the regular trash. Flushing pharmaceuticals is generally discouraged, and landfill disposal of untreated pharmaceutical waste can lead to environmental leaching.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key regulatory and safety information relevant to its handling and disposal.
| Parameter | Value/Information | Source/Regulation |
| Primary Regulatory Agencies | EPA, DEA | |
| Recommended Disposal Method | Incineration via a licensed vendor | |
| Prohibited Disposal Methods | Flushing, regular trash disposal (unless deactivated) | |
| Known Health Hazards | Potential for liver toxicity |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Progabide
Disclaimer: A specific Safety Data Sheet (SDS) for Progabide was not publicly available at the time of this writing. The following guidance is based on the precautionary principle and general best practices for handling potent, biologically active research compounds. It is imperative to treat this compound as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes recommended PPE based on the task being performed.
| Task | Minimum Required PPE |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Head covering |
| Handling of Liquids/Solutions (e.g., preparing solutions, dilutions) | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant laboratory coat or gown- Chemical-resistant apron |
Note: Always inspect PPE for damage before use and ensure it is worn correctly. Remove and dispose of contaminated PPE properly.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.
Detailed Experimental Protocol: Handling this compound
This protocol provides a step-by-step guide for the safe handling of this compound.
1.0 Pre-Experiment Preparation 1.1. Designate Handling Area: All work with solid or concentrated this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure. 1.2. Assemble Materials: Gather all necessary equipment, including appropriate glassware, spatulas, and weighing paper. Ensure a spill kit is readily accessible. 1.3. Prepare for Waste Disposal: Have a designated, labeled hazardous waste container ready before you begin work.
2.0 Personal Protective Equipment (PPE) 2.1. Don PPE: Put on all required PPE as outlined in the table above. Ensure gloves are compatible with any solvents being used.
3.0 Handling Procedures 3.1. Weighing: If weighing the solid, perform this task within the fume hood. Use a disposable weigh boat. 3.2. Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing. 3.3. Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.
4.0 Post-Experiment Cleanup 4.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. 4.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. 4.3. PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
This compound's Mechanism of Action: Signaling Pathway
This compound acts as an agonist at both GABA-A and GABA-B receptors, enhancing the inhibitory effects of GABA in the central nervous system.[1]
Disposal Plan
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
1.0 Waste Segregation 1.1. Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, clearly labeled hazardous waste container. 1.2. Liquid Waste: All liquid waste containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. 1.3. Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for hazardous waste.
2.0 Labeling 2.1. All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration and quantity.
3.0 Disposal 3.1. Contact EHS: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain. For many pharmaceuticals, high-temperature incineration is the recommended disposal method. 3.2. Container Disposal: Before disposing of empty containers, ensure they are triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
